CHIR 98024
描述
属性
IUPAC Name |
6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N9O2/c21-11-1-2-12(14(22)9-11)17-13(19-25-6-7-26-19)10-28-20(30-17)27-8-5-24-16-4-3-15(31(32)33)18(23)29-16/h1-4,6-7,9-10H,5,8H2,(H,25,26)(H3,23,24,29)(H,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXSHIIGXVOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433308 | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556813-39-9 | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 556813-39-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CHIR-98014: A Potent and Selective GSK-3 Inhibitor for Wnt/β-Catenin Pathway Activation
An In-Depth Technical Guide on the Mechanism of Action of CHIR-98014
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHIR-98014 is a potent, cell-permeable, and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). By targeting both GSK-3α and GSK-3β isoforms with nanomolar efficacy, CHIR-98014 serves as a powerful tool for investigating the cellular roles of GSK-3 and for activating the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of CHIR-98014, including its inhibitory activity, selectivity, and its impact on downstream signaling. Detailed experimental protocols for assessing its activity and visualizations of the relevant signaling pathway and experimental workflows are also presented to facilitate its application in research and drug development.
Core Mechanism of Action: Inhibition of GSK-3
CHIR-98014 functions as an ATP-competitive inhibitor of both GSK-3α and GSK-3β.[1][2] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. Glycogen Synthase Kinase 3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.
The primary and most well-characterized downstream effect of GSK-3 inhibition by CHIR-98014 is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, CHIR-98014 prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[3][4]
Quantitative Inhibitory Activity and Selectivity
CHIR-98014 exhibits exceptional potency against both GSK-3 isoforms, with IC50 values in the low nanomolar range. Its high selectivity is demonstrated by significantly lower activity against other kinases.
| Target | IC50 (nM) | Ki (nM) | Notes |
| GSK-3α | 0.65 | - | Potent inhibition of the alpha isoform.[5][6] |
| GSK-3β | 0.58 | 0.87 | Potent inhibition of the beta isoform.[5][6] The Ki value is for human GSK-3β.[5] |
| cdc2 (CDK1) | 3700 | - | Demonstrates over 5000-fold selectivity for GSK-3β over cdc2.[6] |
| erk2 (MAPK1) | >10000 | - | Shows very low activity against erk2.[7] |
| A panel of 20 other kinases | - | - | Displays 500-fold to >1000-fold selectivity for GSK-3 over a panel of 20 other protein kinases.[6] |
Table 1: Summary of quantitative inhibitory data for CHIR-98014.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of CHIR-98014 against GSK-3β using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
CHIR-98014
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of CHIR-98014 in the kinase assay buffer. A typical starting concentration might be 1 µM, with 10-fold serial dilutions. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
CHIR-98014 dilutions or vehicle
-
GSK-3β enzyme
-
GSK-3 substrate peptide
-
-
Initiation of Kinase Reaction: Start the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for GSK-3β.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the luminescence of the vehicle control (100% kinase activity) and a control with a high concentration of inhibitor (0% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the CHIR-98014 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Wnt/β-Catenin Signaling Pathway and CHIR-98014's Point of Action
References
CHIR 98024: A Technical Guide to its Application in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHIR 98024 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This technical guide provides an in-depth overview of its mechanism of action, core applications in research, and detailed experimental protocols. By targeting GSK-3, a key regulator in a multitude of cellular signaling pathways, this compound has emerged as a critical tool for investigating cell fate determination, particularly in the fields of stem cell biology and regenerative medicine. This document summarizes key quantitative data, outlines its role in activating the canonical Wnt/β-catenin pathway, and provides comprehensive methodologies for its use in directed differentiation of pluripotent stem cells.
Core Mechanism of Action: GSK-3 Inhibition and Wnt/β-Catenin Pathway Activation
This compound exerts its biological effects primarily through the potent and selective inhibition of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell division, and apoptosis. It exists as two highly homologous isoforms, GSK-3α and GSK-3β.
In the context of the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low, and Wnt target genes remain inactive.
This compound, as a GSK-3 inhibitor, disrupts the function of the destruction complex. By inhibiting the kinase activity of GSK-3, it prevents the phosphorylation of β-catenin. As a result, β-catenin is no longer marked for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. These target genes are instrumental in regulating cell proliferation, differentiation, and fate decisions.
A closely related analog, CHIR-98014, has demonstrated high potency against both GSK-3 isoforms, with IC50 values in the nanomolar range.[1][2][3] This potent inhibition effectively mimics the activation of the Wnt signaling pathway, making these compounds powerful tools for manipulating cellular behavior in vitro.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its close analog, CHIR-98014.
| Compound | Target | IC50 (nM) | Reference |
| CHIR-98014 | GSK-3α | 0.65 | [1][3] |
| CHIR-98014 | GSK-3β | 0.58 | [1][3] |
Table 1: In Vitro Kinase Inhibition
| Compound | Cell-Based Assay | EC50 (µM) | Reference |
| This compound | Glycogen Synthase Kinase 3 (GSK3) inhibition | 0.2566 |
Table 2: Cell-Based Assay Potency
Applications in Research
Stem Cell Differentiation
A primary application of this compound is in the directed differentiation of human pluripotent stem cells (hPSCs) into various lineages. By activating the Wnt pathway, this compound can effectively guide the differentiation process towards specific cell fates.
-
Cardiomyocyte Differentiation: this compound is a key component in many protocols for generating cardiomyocytes from hPSCs. Precise temporal activation of the Wnt pathway with this compound during the initial stages of differentiation is crucial for inducing mesoderm, a necessary precursor for cardiac lineages.
-
Hematopoietic Progenitor Differentiation: The generation of hematopoietic stem and progenitor cells from hPSCs can also be enhanced by the timely application of this compound. Wnt signaling is critical for specifying the hematopoietic mesoderm, and this compound provides a robust method for activating this pathway.
-
Neuronal Differentiation: While Wnt signaling has complex roles in neural development, GSK-3 inhibition with compounds like this compound can be utilized in specific protocols to direct the differentiation of hPSCs into various neuronal subtypes.
Cancer Research
The dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. As a potent activator of this pathway, this compound can be used as a tool to study the molecular mechanisms of tumorigenesis. Furthermore, the distinct roles of GSK-3α and GSK-3β in different cancer types are an active area of investigation, and isoform-selective inhibitors are valuable for dissecting these functions.
Other Research Areas
-
Metabolic Disorders: Given GSK-3's role in glycogen metabolism, inhibitors like this compound are being investigated for their potential in studying and treating metabolic diseases such as diabetes.
-
Neurodegenerative Diseases: GSK-3 is implicated in the pathology of Alzheimer's disease through its role in tau hyperphosphorylation. Research into GSK-3 inhibitors is ongoing to explore their therapeutic potential in neurodegenerative conditions.
Experimental Protocols
General Handling and Storage
-
Solubility: Soluble in DMSO.
-
Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cardiomyocyte Differentiation from hPSCs (Adapted Protocol)
This protocol is a general guideline and may require optimization for different hPSC lines.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
DMEM/F12 with GlutaMAX
-
B-27 Supplement (minus insulin)
-
This compound (e.g., 6-12 µM, requires optimization)
-
IWP2 (Wnt inhibitor)
-
Cardiomyocyte maintenance medium
Procedure:
-
Day 0: When hPSCs reach 80-90% confluency, replace the culture medium with a basal medium (e.g., RPMI/B27 without insulin) containing this compound.
-
Day 1: After 24 hours, replace the medium with the same basal medium without this compound.
-
Day 3: Replace the medium with a basal medium containing a Wnt inhibitor (e.g., IWP2).
-
Day 5: Replace the medium with the basal medium without any small molecules.
-
Day 7 onwards: Change to cardiomyocyte maintenance medium and replace every 2-3 days. Beating cardiomyocytes should be visible between days 8 and 12.
Hematopoietic Progenitor Differentiation from hPSCs (Adapted Protocol)
This protocol outlines a general strategy for generating hematopoietic progenitors and requires optimization.
Materials:
-
hPSCs
-
EB formation medium
-
Mesoderm induction medium containing BMP4, bFGF, and this compound (concentration to be optimized)
-
Hematopoietic induction medium containing VEGF and other hematopoietic cytokines
Procedure:
-
Day 0: Dissociate hPSCs and culture in low-attachment plates to form embryoid bodies (EBs).
-
Day 1: Transfer EBs to a medium containing BMP4, bFGF, and this compound to induce mesoderm.
-
Day 4: Transfer EBs to a hematopoietic induction medium containing VEGF and other relevant cytokines.
-
Day 8 onwards: Hematopoietic progenitors can be harvested from the culture supernatant.
Conclusion
This compound is an invaluable tool for researchers in various fields, particularly in stem cell biology and regenerative medicine. Its potent and selective inhibition of GSK-3 allows for precise modulation of the Wnt/β-catenin signaling pathway, enabling the directed differentiation of pluripotent stem cells and providing a powerful means to investigate the molecular underpinnings of development and disease. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective application of this compound in a research setting.
References
CHIR 98024: A Potent and Selective GSK-3 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed and constitutively active serine/threonine kinase implicated in a myriad of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been linked to the pathogenesis of numerous diseases, such as neurodegenerative disorders, type II diabetes, and cancer. CHIR 98024 has emerged as a highly potent and selective small molecule inhibitor of GSK-3, making it an invaluable tool for elucidating the physiological and pathological roles of this kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and cellular activity, and detailed protocols for its application in key signaling pathways.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. Its high selectivity and potency make it a superior research tool compared to less specific GSK-3 inhibitors like lithium. By inhibiting GSK-3, this compound activates downstream signaling pathways that are normally suppressed by GSK-3 activity, most notably the canonical Wnt/β-catenin and insulin signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the GSK-3 enzyme. This prevents the autophosphorylation and activation of GSK-3, thereby blocking its ability to phosphorylate its numerous downstream substrates.
Quantitative Data
The inhibitory activity of this compound against GSK-3α and GSK-3β has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.
| Compound | Target | IC50 (nM) |
| This compound | GSK-3α | 0.65 |
| This compound | GSK-3β | 0.58 |
Table 1: In vitro inhibitory activity of this compound against GSK-3 isoforms.
Signaling Pathways
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that targets β-catenin for proteasomal degradation. Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of TCF/LEF-mediated gene transcription.
Caption: Wnt/β-catenin pathway modulation by this compound.
Insulin Signaling Pathway
GSK-3 also plays a critical role in the insulin signaling pathway. Insulin binding to its receptor leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. This inactivation allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis. By directly inhibiting GSK-3, this compound mimics the effect of insulin signaling on glycogen synthesis.
CHIR 98024: A Technical Guide to its Potent Stabilization of β-Catenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR 98024 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme in the Wnt/β-catenin signaling pathway. By inhibiting both GSK-3α and GSK-3β isoforms with high efficacy, this compound effectively prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus. This stabilization of β-catenin activates the transcription of Wnt target genes, making this compound a valuable tool for studying the intricate roles of this pathway in cellular processes such as proliferation, differentiation, and embryogenesis. Its specificity and potency also position it as a compound of interest in drug development for conditions where modulation of the Wnt/β-catenin pathway is desired. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative effects on β-catenin stabilization, and detailed experimental protocols for its application in research.
Core Mechanism: Inhibition of GSK-3 and β-Catenin Stabilization
In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3. CK1 first primes β-catenin through phosphorylation, which is then followed by phosphorylation by GSK-3 at specific serine and threonine residues. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation.
This compound acts as a competitive inhibitor of ATP binding to GSK-3, effectively blocking its kinase activity. This inhibition prevents the phosphorylation of β-catenin, thereby disrupting its recognition by the ubiquitination machinery. As a result, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes.
Quantitative Data on this compound Activity
The potency of this compound in inhibiting GSK-3 and activating the Wnt/β-catenin pathway has been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 (GSK-3α) | 0.65 nM | Recombinant enzyme | [1] |
| IC50 (GSK-3β) | 0.58 nM | Recombinant enzyme | [1] |
| Ki (GSK-3β) | 0.87 nM | Recombinant human enzyme | [1] |
| EC50 (Glycogen Synthase Stimulation) | 106 nM | CHO-IR cells | [1] |
| EC50 (Brachyury-positive cells) | 0.32 µM | Mouse ES-D3 cells | [2] |
| IC50 (Cell Viability) | 1.1 µM | Mouse ES-D3 cells | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments to assess the effect of this compound on β-catenin stabilization.
Western Blotting for β-Catenin Levels
This protocol allows for the quantification of total and phosphorylated β-catenin levels in cell lysates.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, mouse embryonic stem cells) at a suitable density in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize β-catenin band intensities to the corresponding loading control.
-
Immunofluorescence for β-Catenin Localization
This method visualizes the subcellular localization of β-catenin, particularly its nuclear translocation upon this compound treatment.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against β-catenin (e.g., 1:200 dilution in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Analyze the images for nuclear translocation of β-catenin.
-
TCF/LEF Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF response elements.
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate.
-
-
Treatment:
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
References
preliminary studies using CHIR 98024
An In-depth Technical Guide to Preliminary Studies Using CHIR-98014
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-98014 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It acts as a reversible, ATP-competitive inhibitor targeting both GSK-3α and GSK-3β isoforms with high potency in the nanomolar range.[1][2][3][4] Due to its critical role in various cellular processes, GSK-3 inhibition by CHIR-98014 has become a valuable tool in diverse research fields. This guide provides a comprehensive overview of the preliminary studies involving CHIR-98014, focusing on its mechanism of action, involvement in key signaling pathways, quantitative data from foundational experiments, and detailed experimental protocols.
Mechanism of Action
CHIR-98014 exerts its effects by directly inhibiting the kinase activity of GSK-3. It is highly selective for GSK-3 over a wide range of other protein kinases, including its closest homologs, cyclin-dependent kinase 2 (Cdc2) and extracellular signal-regulated kinase 2 (ERK2).[1] The compound displays over 500-fold selectivity for GSK-3β compared to a panel of 20 other kinases.[2][3] This specificity makes it a precise tool for elucidating the cellular functions of GSK-3.
The primary molecular consequence of GSK-3 inhibition by CHIR-98014 is the modulation of downstream signaling pathways that are normally regulated by GSK-3-mediated phosphorylation. The most prominent of these is the canonical Wnt/β-catenin signaling pathway.
Signaling Pathway Involvement
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, CHIR-98014 prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes.[5][6][7] Studies have shown that CHIR-98014 is a potent activator of the Wnt/β-catenin pathway in various cell types, including mouse embryonic stem cells.[5][8]
Insulin Signaling and Glucose Metabolism
GSK-3 also plays a crucial role in the insulin signaling pathway. Insulin binding to its receptor activates a cascade that leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. The inactivation of GSK-3 allows for the dephosphorylation and activation of Glycogen Synthase (GS), promoting the conversion of glucose into glycogen. CHIR-98014 mimics and potentiates this effect of insulin by directly inhibiting GSK-3.[1][4][9] This leads to increased glycogen synthesis and improved glucose disposal, which has been observed in both in vitro and in vivo models of insulin resistance.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on CHIR-98014.
Table 1: In Vitro Potency and Selectivity of CHIR-98014
| Target | Metric | Value | Reference |
|---|---|---|---|
| GSK-3α | IC₅₀ | 0.65 nM | [1][2][3][4] |
| GSK-3β | IC₅₀ | 0.58 nM | [1][2][3][4] |
| Human GSK-3β | Kᵢ | 0.87 nM | [1][9][10] |
| Cdc2 | IC₅₀ | 3.7 µM | [1][9] |
| ERK2 | Selectivity | >500-fold vs GSK-3 |[1] |
Table 2: Cellular Activity of CHIR-98014
| Assay | Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Glycogen Synthase (GS) Stimulation | CHO-IR cells | EC₅₀ | 106 nM | [1][4][10] |
| Glycogen Synthase (GS) Stimulation | Primary Rat Hepatocytes | EC₅₀ | 107 nM | [1][4][10] |
| Brachyury-positive cell induction | Mouse Embryonic Stem Cells | EC₅₀ | 0.32 µM |[5][10] |
Table 3: Cytotoxicity of CHIR-98014
| Cell Line | Metric | Value | Reference |
|---|---|---|---|
| ES-CCE (Mouse Embryonic Stem Cells) | IC₅₀ | 1.1 µM | [5][10] |
| ES-D3 (Mouse Embryonic Stem Cells) | Viability Reduction | 52% at 1 µM |[5] |
Table 4: In Vivo Efficacy of CHIR-98014
| Animal Model | Dose | Effect | Reference |
|---|---|---|---|
| db/db mice | 30 mg/kg | Reduced fasting hyperglycemia, improved glucose disposal | [4] |
| ZDF rats | Not specified | Reduced hyperglycemia, improved glucose disposal | [1][9] |
| Postnatal rats | Not specified | Decreased tau protein phosphorylation (Ser396) |[1][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon preliminary findings. Below are protocols for key experiments involving CHIR-98014.
In Vitro Kinase Assay (Cell-Free)
This protocol is used to determine the direct inhibitory effect of CHIR-98014 on GSK-3 activity.
-
Materials : Polypropylene 96-well plates, assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM β-glycerophosphate, 1 mM NaF, 0.01% BSA), purified GSK-3 enzyme, peptide substrate, CHIR-98014, DMSO, ATP stock solution, 50 µM ATP with 20 mM EDTA, scintillation fluid.
-
Procedure :
-
Fill wells of a 96-well plate with 300 µL of assay buffer containing the GSK-3 enzyme and peptide substrate.
-
Add CHIR-98014 (dissolved in DMSO) or DMSO control to the wells (final DMSO concentration should be consistent, e.g., 0.1%).
-
Initiate the kinase reaction by adding 50 µL of ATP stock to achieve a final concentration of 1 µM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by transferring 100 µL aliquots to a new plate containing 100 µL of 50 µM ATP and 20 mM EDTA.
-
After 1 hour, wash the wells five times with PBS.
-
Add 200 µL of scintillation fluid to each well, seal the plate, and incubate for 30 minutes.
-
Measure the incorporated radioactivity using a scintillation counter to quantify kinase activity.[1][10]
-
Glycogen Synthase (GS) Activity Assay in Cultured Cells
This protocol measures the effect of CHIR-98014 on the activity of a key downstream target of GSK-3 in a cellular context.
-
Cell Culture :
-
Culture CHO-IR cells (Chinese Hamster Ovary cells expressing human insulin receptor) in Ham's F12 medium with 10% fetal bovine serum.
-
Seed cells in 6-well plates at 1 x 10⁶ cells/well in serum-free medium and incubate for 24 hours.[1]
-
-
Treatment :
-
Replace the medium with 1 mL of fresh serum-free medium.
-
Add varying concentrations of CHIR-98014 (e.g., 0.01-10 µM) or a DMSO control.
-
Incubate at 37°C for 30 minutes.[1]
-
-
Cell Lysis and Assay :
-
Lyse the cells by freeze/thaw in lysis buffer (50 mM Tris pH 7.8, 1 mM EDTA, 1 mM DTT, 100 mM NaF, and protease inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Measure GS activity in the supernatant in the presence and absence of 5 mM glucose-6-phosphate (an allosteric activator of GS).
-
Calculate the GS activity ratio (activity without glucose-6-phosphate / activity with glucose-6-phosphate). An increase in this ratio indicates GS activation.[1]
-
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of CHIR-98014 on cultured cells.
-
Cell Culture : Seed mouse embryonic stem cells (e.g., ES-D3 or ES-CCE) in appropriate culture medium and conditions.
-
Treatment :
-
Assay :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.[10]
-
Mandatory Visualizations
Conclusion
CHIR-98014 is a highly potent and selective GSK-3 inhibitor that has proven to be an invaluable research tool. Its ability to robustly activate the Wnt/β-catenin pathway and potentiate insulin signaling has facilitated significant advances in understanding the roles of GSK-3 in stem cell differentiation, metabolic regulation, and neurobiology. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize CHIR-98014 in their studies. Future investigations will likely continue to uncover novel applications for this versatile small molecule, potentially paving the way for new therapeutic strategies in regenerative medicine, diabetes, and neurodegenerative diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CHIR 98014 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHIR-98014 | Src | FGFR | S6 Kinase | GSK-3 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
CHIR 98024: A Technical Guide to its Function in Cellular Development Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHIR 98024, a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has emerged as a critical small molecule in the fields of stem cell biology, regenerative medicine, and cancer research. By targeting the GSK-3α and GSK-3β isoforms with nanomolar efficacy, this compound serves as a powerful activator of the canonical Wnt/β-catenin signaling pathway. This pathway is fundamental to embryonic development, tissue homeostasis, and cell fate decisions. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in directing cellular differentiation, and detailed protocols for its use in key experimental settings.
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. In the context of developmental pathways, GSK-3 is a key negative regulator of the canonical Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus to activate target gene transcription.
Small molecule inhibitors of GSK-3, such as this compound, have become indispensable tools for researchers to precisely modulate this pathway. This compound, and its close analog CHIR-99021, are aminopyrimidine derivatives that exhibit high potency and selectivity for GSK-3, allowing for robust activation of Wnt/β-catenin signaling. This has profound implications for directing the differentiation of pluripotent stem cells (PSCs) into various lineages, maintaining pluripotency, and studying disease models.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of both GSK-3α and GSK-3β. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of GSK-3 substrates, most notably β-catenin.
Wnt/β-catenin Pathway Activation by this compound:
-
GSK-3 Inhibition: this compound enters the cell and binds to GSK-3α and GSK-3β, inhibiting their kinase activity.
-
β-catenin Stabilization: The inhibition of GSK-3 prevents the phosphorylation of β-catenin.
-
Cytoplasmic Accumulation: Unphosphorylated β-catenin is no longer targeted for degradation by the proteasome and accumulates in the cytoplasm.
-
Nuclear Translocation: Accumulated β-catenin translocates into the nucleus.
-
Gene Transcription: In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, displacing transcriptional repressors (like Groucho) and recruiting co-activators to initiate the transcription of Wnt target genes.
These target genes include key regulators of cell fate, proliferation, and differentiation, such as c-Myc, Cyclin D1, and lineage-specific transcription factors.
Quantitative Data
The potency and selectivity of this compound are critical for its utility in research. The following tables summarize key quantitative data for CHIR-98014, a compound often used interchangeably with this compound in the literature due to their structural and functional similarities.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference |
| GSK-3α | 0.65 | [1][2][3] |
| GSK-3β | 0.58 | [1][2][3] |
Table 2: Cellular Activity
| Assay | Cell Type | EC50 | Reference |
| Glycogen Synthase Stimulation | CHO-IR cells | 106 nM | [2] |
| Glycogen Synthase Stimulation | Rat Hepatocytes | 107 nM | [2] |
| Brachyury (T) Expression | Mouse Embryonic Stem Cells | 0.32 µM | [4] |
| Wnt/β-catenin Pathway Activation | Mouse Embryonic Stem (ES-D3) cells | - | [2][4] |
Table 3: Cytotoxicity
| Cell Line | IC50 (µM) | Reference |
| Mouse Embryonic Stem (ES-D3) cells | 1.1 | [5] |
| Mouse Embryonic Stem (ES-CCE) cells | >1 (significant toxicity at 1 µM) | [2][5] |
Experimental Protocols
The following are representative protocols for the use of this compound in key cellular development applications.
Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Cardiomyocytes
This protocol is a widely used method for generating a high yield of cardiomyocytes from hPSCs by modulating the Wnt/β-catenin pathway.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
CHIR-99021 or CHIR-98024 (stock solution in DMSO)
-
IWP2 (Wnt inhibitor, stock solution in DMSO)
-
PBS
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Initiation of Differentiation (Day 0):
-
Aspirate mTeSR1 medium and wash cells once with PBS.
-
Add RPMI/B27-minus-insulin medium containing CHIR-99021 (typically 6-12 µM) or CHIR-98024 (typically 1-3 µM).
-
-
Wnt Inhibition (Day 2):
-
Aspirate the CHIR-containing medium.
-
Add fresh RPMI/B27-minus-insulin medium.
-
-
Wnt Inhibition (Day 3):
-
Aspirate the medium.
-
Add fresh RPMI/B27-minus-insulin medium containing IWP2 (typically 5 µM).
-
-
Maintenance (Day 5 onwards):
-
Aspirate the IWP2-containing medium.
-
Add RPMI/B27 medium (with insulin).
-
Change the medium every 2-3 days.
-
-
Beating Cardiomyocytes: Spontaneously contracting cardiomyocytes are typically observed between days 8 and 12.
Hematopoietic Progenitor Cell Differentiation from hPSCs
This protocol outlines the generation of hematopoietic progenitors through the formation of embryoid bodies (EBs) and the temporal application of this compound.
Materials:
-
hPSCs
-
EB formation medium (e.g., StemPro-34 SFM)
-
CHIR-99021 or CHIR-98024
-
BMP-4
-
bFGF
-
VEGF
-
Stem Cell Factor (SCF)
-
Low-attachment plates
Procedure:
-
EB Formation (Day 0):
-
Harvest hPSCs and resuspend in EB formation medium to form aggregates in low-attachment plates.
-
-
Mesoderm Induction (Day 1):
-
Add CHIR-99021 (typically 1-3 µM) or CHIR-98024 (typically 0.5-1.5 µM) to the EB culture.
-
-
Hematopoietic Specification (Day 2-4):
-
Add BMP-4 (e.g., 50 ng/mL), bFGF (e.g., 20 ng/mL), and VEGF (e.g., 50 ng/mL) to the culture.
-
-
Hematopoietic Progenitor Expansion (Day 6 onwards):
-
Transfer EBs to tissue culture plates coated with an appropriate extracellular matrix (e.g., Matrigel or fibronectin).
-
Culture in hematopoietic expansion medium containing SCF and other relevant cytokines.
-
-
Harvesting Progenitors: Hematopoietic progenitor cells (CD34+/CD45+) can be harvested from the supernatant or by dissociating the adherent layer around day 10-14.
Neural Induction of hPSCs
This compound can be used to promote neural differentiation, although its role is context-dependent and often involves dual SMAD inhibition.
Materials:
-
hPSCs
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
CHIR-99021 or CHIR-98024
-
SB431542 (TGF-β inhibitor)
-
Noggin or LDN193189 (BMP inhibitors)
Procedure:
-
Initiation of Neural Induction (Day 0):
-
Culture hPSCs to high confluency.
-
Switch to neural induction medium.
-
-
Dual SMAD Inhibition (Days 1-5):
-
Supplement the neural induction medium with SB431542 (e.g., 10 µM) and Noggin (e.g., 100 ng/mL) or LDN193189 (e.g., 100 nM).
-
-
Neural Progenitor Expansion (with Wnt activation, optional and context-dependent):
-
For certain neural subtypes, a timed pulse of CHIR-99021 or CHIR-98024 (e.g., 3 µM for 24-48 hours) can be applied to pattern the neural progenitors along the anteroposterior axis.
-
-
Neural Progenitor Maintenance:
-
Culture the resulting neural progenitor cells in a suitable maintenance medium, often containing bFGF and EGF.
-
Cancer Cell Line Growth Inhibition Assay
The effect of this compound on the proliferation of cancer cell lines can be assessed using a standard growth inhibition assay.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Applications and Future Directions
The ability of this compound to potently and selectively activate the Wnt/β-catenin pathway has established it as a cornerstone of modern stem cell research.
-
Regenerative Medicine: Directed differentiation protocols using this compound are crucial for generating clinically relevant cell types, such as cardiomyocytes for cardiac repair, hematopoietic stem cells for transplantation, and various neuronal subtypes for treating neurodegenerative diseases.
-
Disease Modeling: By generating specific cell types from patient-derived induced pluripotent stem cells (iPSCs), researchers can model diseases in a dish and study the underlying pathological mechanisms.
-
Drug Discovery: Differentiated cells generated with the aid of this compound provide a platform for high-throughput screening of drug candidates for efficacy and toxicity.
-
Cancer Research: As the Wnt/β-catenin pathway is often dysregulated in cancer, this compound is a valuable tool for studying the role of this pathway in tumorigenesis and for identifying potential therapeutic targets.
Future research will likely focus on refining differentiation protocols to generate more mature and specific cell subtypes, exploring the combinatorial effects of this compound with other small molecules to control cell fate with greater precision, and investigating its therapeutic potential in vivo.
Conclusion
This compound is a powerful and selective tool for activating the Wnt/β-catenin signaling pathway. Its utility in directing stem cell differentiation and in cancer research is well-established. This technical guide provides a comprehensive overview of its function, quantitative data, and detailed experimental protocols to aid researchers in harnessing the full potential of this important small molecule. As our understanding of cellular development pathways continues to grow, the precise modulation of these pathways with molecules like this compound will remain a critical enabler of scientific discovery and therapeutic innovation.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Research Applications of CHIR 98024
For Researchers, Scientists, and Drug Development Professionals
Introduction to CHIR 98024
This compound is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Its ability to modulate fundamental cellular processes has made it an invaluable tool in basic research, particularly in the fields of stem cell biology, regenerative medicine, and disease modeling.
Mechanism of Action as a GSK-3 Inhibitor
This compound exerts its effects by inhibiting both isoforms of GSK-3, GSK-3α and GSK-3β, with high potency. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition is highly selective, allowing for targeted investigation of GSK-3-mediated signaling pathways. The IC50 values for this compound against GSK-3α and GSK-3β are in the nanomolar range, highlighting its strong inhibitory activity[1]. A closely related analog, CHIR 99021, is also widely used in research and exhibits similar potent and selective GSK-3 inhibition.
Role in Wnt/β-catenin Signaling Pathway Activation
The primary and most well-characterized downstream effect of GSK-3 inhibition by this compound is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3 phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then activates the transcription of Wnt target genes, which are involved in a multitude of cellular processes including proliferation, differentiation, and cell fate decisions.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its analog CHIR 99021, as well as their applications in directed differentiation protocols.
Table 1: In Vitro Efficacy of this compound and its Analogs
| Compound | Target | IC50 | EC50 | Reference |
| This compound | GSK-3α | 0.65 nM | - | [1] |
| GSK-3β | 0.58 nM | - | [1] | |
| GSK-3 | - | 0.2566 µM | [2][3] | |
| CHIR 99021 | GSK-3α/β | ~6.7 nM | - |
Table 2: Application of this compound/CHIR 99021 in Directed Differentiation of Pluripotent Stem Cells
| Application | Cell Type | CHIR 99021 Concentration | Treatment Duration | Differentiation Efficiency | Key Markers | Reference(s) |
| Definitive Endoderm Differentiation | hPSCs | 1 - 5 µM | 24 - 72 hours | >80% | SOX17+, FOXA2+, CXCR4+ | [4][5][6][7] |
| Cardiomyocyte Differentiation | hPSCs | 4 - 12 µM | 24 - 48 hours | 80 - 98% | cTnT+ | [2][8][9][10] |
| Neural Crest Stem Cell Differentiation | hPSCs | 3 - 10 µM | 5 - 9 days | >70% | SOX10+, p75+ | [11][12][13][14] |
| Kidney Organoid Formation | hPSCs | 5 - 8 µM | 3 - 4 days (initial stage) | N/A | SIX2+, PAX2+ | [1][15][16][17][18] |
| Liver Organoid Formation | hPSCs | 2 - 3 µM | 2 days (posterior foregut) | N/A | AFP+, ALB+ | [19][20][21] |
Signaling Pathway Visualization
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the central role of GSK-3 and the mechanism of action of this compound.
Caption: Wnt/β-catenin signaling pathway in the "OFF" and "ON" states.
Core Research Applications and Experimental Protocols
A. Maintenance of Pluripotency
CHIR 99021, in combination with other small molecules, can support the long-term self-renewal of human pluripotent stem cells (hPSCs) in a feeder-free and serum-free culture system. This is achieved by maintaining the expression of key pluripotency transcription factors such as OCT4, SOX2, and NANOG[22][23][24][25][26].
Experimental Protocol for Pluripotent Stem Cell Culture with CHIR 99021
-
Culture Vessel Preparation: Coat culture plates with a suitable matrix (e.g., Matrigel or Vitronectin) according to the manufacturer's instructions.
-
Media Preparation: Prepare a chemically defined hPSC maintenance medium (e.g., mTeSR™1 or E8). Supplement the medium with a cocktail of small molecules, including CHIR 99021 (typically 0.5 - 3 µM), a MEK inhibitor (e.g., PD0325901), and a ROCK inhibitor (e.g., Y-27632, for passaging).
-
Cell Seeding: Dissociate hPSCs into single cells or small clumps using a gentle cell dissociation reagent (e.g., Accutase). Seed the cells onto the prepared culture plates at an appropriate density.
-
Culture Maintenance: Culture the cells at 37°C and 5% CO₂. Perform daily media changes with the CHIR 99021-containing medium.
-
Passaging: Passage the cells every 4-6 days, or when they reach 70-80% confluency.
B. Directed Differentiation
This compound and CHIR 99021 are instrumental in directing the differentiation of hPSCs into various lineages by mimicking the developmental cues provided by Wnt signaling.
The formation of definitive endoderm is the first critical step in generating cells of the pancreas, liver, lungs, and gut. Activation of Wnt signaling by CHIR 99021, often in combination with Activin A, is a highly efficient method for inducing definitive endoderm.
Caption: Experimental workflow for definitive endoderm differentiation.
Experimental Protocol
-
Cell Seeding: Plate hPSCs on Matrigel-coated plates and culture until they reach approximately 80% confluency.
-
Differentiation Induction: On Day 0, replace the maintenance medium with a basal differentiation medium (e.g., RPMI 1640) supplemented with 100 ng/mL Activin A and 1-5 µM CHIR 99021.
-
Culture: Culture the cells for 24-72 hours, with daily media changes.
-
Verification: After the treatment period, verify the differentiation efficiency by immunostaining or flow cytometry for the definitive endoderm markers SOX17 and FOXA2[4].
Directed differentiation of hPSCs into cardiomyocytes is crucial for disease modeling, drug screening, and potential therapeutic applications. A common and highly efficient method involves a timed, biphasic modulation of the Wnt pathway, starting with activation by CHIR 99021, followed by inhibition.
Caption: Experimental workflow for cardiomyocyte differentiation.
Experimental Protocol
-
Cell Seeding: Plate hPSCs on Matrigel-coated plates and culture to high confluency.
-
Mesoderm Induction (Day 0): Replace the maintenance medium with a basal medium (e.g., RPMI/B27 minus insulin) containing 4-12 µM CHIR 99021.
-
Wnt Inhibition (Day 2-3): After 24-48 hours, replace the medium with fresh basal medium. On day 3, add a Wnt inhibitor (e.g., 5 µM IWP2 or 2 µM Wnt-C59).
-
Culture and Maturation: Continue to culture the cells, changing the medium every 2-3 days. Spontaneous beating should be observed around day 8-10.
-
Verification: Assess differentiation efficiency by day 14-15 through immunostaining or flow cytometry for cardiac troponin T (cTnT)[9][10].
NCSCs are a multipotent stem cell population that gives rise to a diverse range of cell types. CHIR 99021, in combination with a BMP inhibitor (e.g., Noggin) or a TGF-β inhibitor (e.g., SB431542), can efficiently generate NCSCs from hPSCs.
Caption: Experimental workflow for NCSC differentiation.
Experimental Protocol
-
Cell Seeding: Plate hPSCs at a high density on Matrigel-coated plates.
-
Differentiation Induction: Culture the cells in a neural induction medium supplemented with 3-10 µM CHIR 99021 and 10 µM SB431542.
-
Culture: Perform daily media changes for 5-9 days.
-
Verification: Characterize the resulting cell population for the expression of NCSC markers such as SOX10 and p75 (CD271) using immunocytochemistry or flow cytometry[11][12][13][14].
C. Organoid Formation
Organoids are three-dimensional (3D) structures grown in vitro that mimic the architecture and function of native organs. CHIR 99021 is a key component in many organoid differentiation protocols.
Kidney organoids derived from hPSCs can recapitulate aspects of nephrogenesis and are valuable for modeling kidney diseases. CHIR 99021 is used to induce the primitive streak and intermediate mesoderm, the precursors of the kidney.
Caption: Experimental workflow for kidney organoid formation.
Experimental Protocol
-
Primitive Streak and Intermediate Mesoderm Induction: Culture hPSCs in a medium containing 8 µM CHIR 99021 for 3-4 days to induce posterior primitive streak and intermediate mesoderm[16].
-
Nephron Progenitor Induction: Subsequently, treat the cells with FGF9 to induce nephron progenitor cells[15][16].
-
3D Aggregation: Dissociate the cells and re-aggregate them in suspension culture or on an air-liquid interface to allow for 3D self-organization.
-
Maturation: Culture the organoids for an additional 10-18 days to allow for the formation of nephron-like structures, including glomeruli and tubules[17][18].
Liver organoids provide a platform for studying liver development, disease, and drug metabolism. CHIR 99021 is used to specify the posterior foregut, a developmental precursor to the liver.
Caption: Experimental workflow for liver organoid formation.
Experimental Protocol
-
Definitive Endoderm Induction: Differentiate hPSCs into definitive endoderm as described previously.
-
Posterior Foregut Specification: Treat the definitive endoderm cells with FGF4 and 2 µM CHIR 99021 for 2 days to induce posterior foregut fate[19][21].
-
Hepatic Induction and Maturation: Subsequently, culture the cells in a 3D matrix (e.g., Matrigel) with a cocktail of growth factors including HGF, Oncostatin M, and Dexamethasone to promote hepatic specification and maturation into liver organoids expressing markers like albumin (ALB) and alpha-fetoprotein (AFP)[20][27][28][29][30].
D. Disease Modeling
CHIR-mediated differentiation of patient-derived induced pluripotent stem cells (iPSCs) allows for the creation of in vitro disease models that can be used to study disease mechanisms and for drug screening.
Caption: General workflow for disease modeling.
In Vitro Safety and Toxicity
While this compound and its analogs are widely used in research, it is important to consider their potential cytotoxicity, especially at higher concentrations. Cytotoxicity can be cell-type dependent and influenced by culture conditions. Standard in vitro cytotoxicity assays, such as MTT, LDH release, or live/dead staining, can be employed to determine the optimal, non-toxic concentration range for a specific cell line and application[31][32][33][34][35]. In some differentiation protocols, transient cytotoxicity of CHIR 99021 at higher concentrations has been observed, which can impact differentiation efficiency[2]. Therefore, it is crucial to perform dose-response experiments to establish the optimal balance between efficacy and cell viability for each experimental system.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparable Generation of Activin-Induced Definitive Endoderm via Additive Wnt or BMP Signaling in Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin and CHIR99021 Coordinate Robust Cardiomyocyte Differentiation From Human Pluripotent Stem Cells Via Reducing p53‐Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. SOX10-Nano-Lantern Reporter Human iPS Cells; A Versatile Tool for Neural Crest Research | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SOX10 ablation severely impairs the generation of postmigratory neural crest from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Generating kidney organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simplified Method for Generating Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kidney Organoids: A Translational Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Generation of liver bipotential organoids with a small-molecule cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Self-Assembled Generation of Multi-zonal Liver Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Transcriptional regulation of nanog by OCT4 and SOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Sox2-Oct4 Connection: Critical players in a much larger interdependent network integrated at multiple levels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for directed differentiation of human pluripotent stem cells toward a hepatocyte fate - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. docs.abcam.com [docs.abcam.com]
- 30. researchgate.net [researchgate.net]
- 31. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Robust Cardiomyocyte Differentiation of Pluripotent Stem Cells using CHIR 98024
Audience: Researchers, scientists, and drug development professionals.
Introduction
The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into cardiomyocytes is a cornerstone of cardiovascular research, disease modeling, and drug discovery. A highly efficient and reproducible method for generating cardiomyocytes involves the temporal modulation of the canonical Wnt/β-catenin signaling pathway. CHIR 98024 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key negative regulator of the Wnt pathway.[1][2] By inhibiting GSK-3, this compound mimics Wnt activation, robustly inducing mesodermal differentiation, the first critical step towards a cardiac lineage.[2][3] This is typically followed by a subsequent Wnt inhibition step to guide the mesodermal progenitors toward a cardiomyocyte fate.[4][5] This application note provides a detailed protocol for the differentiation of hPSCs into cardiomyocytes using this compound and summarizes expected outcomes.
Mechanism of Action: Wnt Pathway Modulation
The canonical Wnt/β-catenin signaling pathway is crucial for cardiac development.[5] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, and GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound acts by directly inhibiting the kinase activity of GSK-3.[1][2] This prevents the phosphorylation of β-catenin, which then accumulates in the cytoplasm, translocates to the nucleus, and partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as Brachyury T, driving the differentiation of hPSCs into mesoderm.[2]
References
- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHIR98024 in Directed Differentiation of Human Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine, disease modeling, and drug discovery due to their capacity to differentiate into all somatic cell types. The precise guidance of hPSC differentiation towards a desired lineage requires the temporal and dosage-specific modulation of key developmental signaling pathways. The Wnt/β-catenin signaling pathway is a critical regulator of cell fate decisions during embryonic development, influencing the specification of all three primary germ layers: ectoderm, mesoderm, and endoderm.
CHIR98024 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3). By inhibiting GSK3, CHIR98024 mimics Wnt ligand binding, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes. This potent activation of the canonical Wnt pathway makes CHIR98024 an invaluable tool for the directed differentiation of hPSCs. These application notes provide a comprehensive overview of the mechanism of action of CHIR98024 and detailed protocols for its use in generating various cell lineages from hPSCs.
Mechanism of Action: CHIR98024 and Wnt/β-catenin Signaling
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK3 phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
CHIR98024 acts as a potent ATP-competitive inhibitor of GSK3α and GSK3β. Inhibition of GSK3 by CHIR98024 prevents the phosphorylation of β-catenin. As a result, β-catenin is no longer targeted for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, driving lineage-specific differentiation.
Data Presentation: CHIR98024 in Directed Differentiation
The optimal concentration of CHIR98024 is highly dependent on the specific hPSC line, culture conditions (e.g., monolayer vs. suspension), and the desired cell fate. It is crucial to perform a dose-response curve for each new cell line and differentiation protocol. The following tables summarize reported effective concentrations of CHIR compounds (primarily the widely used analog CHIR99021, which can serve as a starting point for optimizing CHIR98024) for directing hPSCs towards various lineages.
Table 1: CHIR Concentration for Mesoderm and Cardiac Differentiation
| hPSC Line | CHIR Compound | Concentration (µM) | Culture Format | Differentiation Efficiency (% Positive Cells) | Target Lineage/Markers | Reference |
| H7 hESC | CHIR99021 | 12 | Suspension | >90% | Cardiomyocytes (cTnT+) | [1] |
| ESI-017 hESC | CHIR99021 | 6 | Suspension | 91 ± 4% | Cardiomyocytes (cTnT+) | [1] |
| hiPSC | CHIR99021 | 6 | Suspension | 94 ± 4% | Cardiomyocytes (cTnT+) | [1] |
| HES3 NKX2-5eGFP/w | CHIR99021 | 7.5 | Suspension | ~60% | Cardiomyocytes (GFP+) | [2] |
| Various hPSC lines | CHIR99021 | 6-14 | Monolayer | 30-90% | Cardiomyocytes (cTnT+) | [3] |
| hESCs and hiPSCs | CHIR99021 | 5 | Monolayer | Not specified | Mesendoderm (Brachyury+) | [4] |
Table 2: CHIR Concentration for Endoderm Differentiation
| hPSC Line | CHIR Compound | Concentration (µM) | Culture Format | Differentiation Efficiency (% Positive Cells) | Target Lineage/Markers | Reference |
| hiPSC | CHIR99021 | 3 | Monolayer | >95% | Definitive Endoderm (CXCR4+) | [5] |
| hPSC | CHIR99021 | 3 | Monolayer | >98% | Definitive Endoderm (FOXA2+, SOX17+) | [6] |
| H9 hESC | CHIR99021 | 3 | Suspension | >92% | Definitive Endoderm | [7] |
Table 3: CHIR Concentration for Ectoderm (Neural) Differentiation
| hPSC Line | CHIR Compound | Concentration (µM) | Culture Format | Differentiation Efficiency (% Positive Cells) | Target Lineage/Markers | Reference |
| hPSC | CHIR99021 | 4 | Monolayer | Not specified | Neuromesodermal Progenitors | [8] |
| hiPSC-NPs | CHIR99021 | Not specified | Monolayer | Increased proliferation and neuronal differentiation | Neuronal Progenitors/Neurons | [9] |
Experimental Protocols
The following protocols provide a framework for using CHIR98024 in directed differentiation. It is imperative to optimize the CHIR98024 concentration (typically in the range of 1-10 µM) and treatment duration for your specific hPSC line.
General Experimental Workflow
Protocol 1: Directed Differentiation of hPSCs into Cardiomyocytes
This protocol is adapted from Lian et al. (2012) and is based on temporal modulation of Wnt signaling.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR1 or E8 medium
-
RPMI 1640 medium
-
B27 supplement (without insulin)
-
CHIR98024 (stock solution in DMSO)
-
IWP2 (Wnt inhibitor; stock solution in DMSO)
-
0.5 mM EDTA in PBS
-
Accutase
-
ROCK inhibitor (Y-27632)
Procedure:
-
hPSC Seeding for Differentiation (Day -2):
-
Culture hPSCs to 70-80% confluency.
-
Wash cells with PBS and treat with Accutase to generate a single-cell suspension.
-
Seed cells onto Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm² in mTeSR1/E8 medium supplemented with 10 µM ROCK inhibitor.
-
-
Culture before Differentiation (Day -1):
-
Replace the medium with fresh mTeSR1/E8 without ROCK inhibitor.
-
-
Initiation of Differentiation (Day 0):
-
When cells reach >95% confluency, aspirate the mTeSR1/E8 medium.
-
Add RPMI/B27 (minus insulin) medium containing the optimized concentration of CHIR98024 (start with a titration of 5-12 µM).
-
-
Wnt Inhibition (Day 1-2):
-
After 24 hours, replace the medium with fresh RPMI/B27 (minus insulin).
-
-
Cardiac Progenitor Specification (Day 3-4):
-
Replace the medium with RPMI/B27 (minus insulin) containing 5 µM IWP2.
-
-
Cardiomyocyte Maturation (Day 5 onwards):
-
From day 5, culture the cells in RPMI/B27 (with insulin). Change the medium every 2-3 days.
-
Spontaneous contractions should be visible between days 8 and 12.
-
-
Characterization:
-
At day 15, cells can be harvested for analysis of cardiac markers such as cTnT and NKX2.5 by flow cytometry or immunocytochemistry.
-
Protocol 2: Directed Differentiation of hPSCs into Definitive Endoderm
This protocol is based on the combined use of Activin A and CHIR98024.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR1 or E8 medium
-
RPMI 1640 medium
-
B27 supplement
-
Activin A
-
CHIR98024
-
Accutase
-
ROCK inhibitor (Y-27632)
Procedure:
-
hPSC Seeding for Differentiation (Day -1):
-
Seed hPSCs as single cells at a high density (e.g., 1 x 10^5 cells/cm²) on Matrigel-coated plates in mTeSR1/E8 with 10 µM ROCK inhibitor.
-
-
Initiation of Differentiation (Day 0):
-
When cells are confluent, replace the medium with RPMI/B27 containing 100 ng/mL Activin A and an optimized concentration of CHIR98024 (start with a titration of 1-3 µM).
-
-
Endoderm Specification (Day 1-3):
-
After 24 hours, replace the medium with RPMI/B27 containing 100 ng/mL Activin A only.
-
Continue to culture for another 2 days, changing the medium daily.
-
-
Characterization:
-
At day 4, cells can be analyzed for the expression of definitive endoderm markers such as SOX17, FOXA2, and CXCR4 by qRT-PCR, flow cytometry, or immunocytochemistry.
-
Protocol 3: Generation of Neural Crest Stem Cells (an Ectodermal Lineage)
This protocol involves an initial neural induction followed by Wnt activation to specify neural crest fate.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR1 or E8 medium
-
N2B27 medium (DMEM/F12 and Neurobasal media 1:1, with N2 and B27 supplements)
-
SB431542 (TGFβ inhibitor)
-
LDN193189 (BMP inhibitor)
-
CHIR98024
-
Accutase
Procedure:
-
Neural Induction (Day 0-2):
-
Culture hPSCs to confluency.
-
On day 0, switch to N2B27 medium supplemented with 10 µM SB431542 and 100 nM LDN193189. Change the medium daily.
-
-
Neural Crest Specification (Day 3-7):
-
On day 3, switch to N2B27 medium containing an optimized concentration of CHIR98024 (start with a titration of 1-5 µM).
-
Continue to culture for an additional 4-5 days, changing the medium every other day.
-
-
Characterization and Expansion:
-
Around day 8, neural crest stem cells can be identified by the expression of markers such as SOX10, p75, and HNK-1.
-
These cells can be further expanded and differentiated into various neural crest derivatives.
-
Troubleshooting
-
Low Differentiation Efficiency:
-
Optimize CHIR98024 concentration: This is the most critical parameter. Perform a dose-response curve for each new hPSC line.
-
Check initial cell density: Seeding density can significantly impact differentiation outcomes.
-
Verify hPSC quality: Ensure the starting population is undifferentiated and has a normal karyotype.
-
-
High Cell Death:
-
Titrate CHIR98024 downwards: High concentrations can be toxic to some cell lines.
-
Ensure optimal seeding density: Both too low and too high densities can lead to cell death.
-
Use ROCK inhibitor during seeding: This improves cell survival after dissociation.
-
-
Differentiation to Undesired Lineages:
-
Adjust timing of CHIR98024 treatment: The duration of Wnt activation is crucial for lineage specification.
-
Ensure purity of reagents: Use high-quality, validated small molecules and growth factors.
-
Conclusion
CHIR98024 is a powerful tool for directing the differentiation of hPSCs by activating the canonical Wnt/β-catenin signaling pathway. The protocols provided here serve as a foundation for generating mesodermal, endodermal, and ectodermal derivatives. Successful and reproducible differentiation requires careful optimization of CHIR98024 concentration and treatment timing for each specific hPSC line and experimental setup. With meticulous attention to these parameters, researchers can effectively harness the potential of hPSCs for a wide range of applications in basic research and therapeutic development.
References
- 1. Development of a scalable suspension culture for cardiac differentiation from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling Expansion and Cardiomyogenic Differentiation of Human Pluripotent Stem Cells in Scalable Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Differentiation of Human Pluripotent Stem Cells into Intermediate Mesoderm That Forms Tubules Expressing Kidney Proximal Tubular Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparable Generation of Activin-Induced Definitive Endoderm via Additive Wnt or BMP Signaling in Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accelerated differentiation of human pluripotent stem cells into neural lineages via an early intermediate ectoderm population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase-3 inhibition promotes proliferation and neuronal differentiation of human-induced pluripotent stem cell-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CHIR98024 in Definitive Endoderm Induction
Introduction
The differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into definitive endoderm (DE) is a foundational step for generating various endoderm-derived lineages such as pancreatic islets, hepatocytes, and lung epithelium. This process mimics the events of early embryonic development, where the Wnt/β-catenin signaling pathway plays a crucial role. CHIR98024 is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3), a key negative regulator of the canonical Wnt signaling pathway. By inhibiting GSK-3, CHIR98024 stabilizes β-catenin, allowing its translocation to the nucleus and the subsequent activation of Wnt target genes, which are essential for inducing the mesendoderm and, subsequently, the definitive endoderm lineage.
Mechanism of Action: Wnt/β-catenin Signaling
The canonical Wnt signaling pathway is integral to cell fate specification during embryonic development.[1] In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1, and GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. CHIR98024, by inhibiting GSK-3, prevents the phosphorylation of β-catenin. This leads to the accumulation of stabilized β-catenin in the cytoplasm and its subsequent translocation into the nucleus. Nuclear β-catenin then associates with TCF/LEF transcription factors to activate the expression of target genes that initiate the differentiation program towards definitive endoderm.[2]
Figure 1: Wnt/β-catenin signaling pathway activation by CHIR98024.
Concentration-Dependent Effects
The concentration of CHIR98024 is a critical parameter that can influence cell fate decisions. While lower concentrations in conjunction with other signaling molecules like Activin A promote definitive endoderm formation, higher concentrations can favor mesodermal lineages.[2] Therefore, optimization of the CHIR98024 concentration is essential for achieving high efficiency in definitive endoderm differentiation for a specific pluripotent stem cell line.
Quantitative Data Summary
The following table summarizes various concentrations of CHIR98024 (or the closely related compound CHIR99021) used for definitive endoderm induction from human pluripotent stem cells, as reported in the literature.
| CHIR Compound | Concentration (µM) | Cell Type | Duration of Treatment | Co-treatment | Reported Efficiency | Reference |
| CHIR99021 | 5 | iPSCs | 24 hours | Activin A (20 ng/mL) for 72h | Not explicitly quantified but stated as a standard protocol.[3] | [3] |
| CHIR99021 | 3 | hPSCs | 24 hours | LDN193189, Vc | >98% (FOXA2+/SOX17+) | [4] |
| CHIR99021 | 6.45 | hESCs | 24 hours | Activin A (100 ng/mL) | Substantial improvement in DE differentiation.[5] | [5] |
| CHIR99021 | 1 - 3 | iPSCs | 24 - 72 hours | N/A (Optimization study) | 3 µM for 48h showed high DE marker expression.[6] | [6] |
| CHIR99021 | 3 | hESCs, iPSCs | 24 hours | Activin A (100 ng/mL) | Efficiently induced DE state.[7] | [7] |
Experimental Protocol: Definitive Endoderm Induction
This protocol provides a general framework for the differentiation of human pluripotent stem cells (hPSCs) into definitive endoderm using CHIR98024 and Activin A. It is recommended to optimize the CHIR98024 concentration and cell density for each specific cell line.
Materials and Reagents
-
Human pluripotent stem cells (e.g., H9 hESCs or any characterized iPSC line)
-
Matrigel-coated 6-well plates
-
mTeSR1 or E8 medium for PSC culture
-
DMEM/F12 basal medium
-
B27 Supplement (without Vitamin A)
-
Bovine Serum Albumin (BSA)
-
L-Glutamine
-
Penicillin-Streptomycin
-
CHIR98024 (stock solution in DMSO)
-
Activin A (stock solution in sterile PBS with 0.1% BSA)
-
Accutase or other cell dissociation reagent
-
ROCK inhibitor (Y-27632)
-
PBS (Ca2+/Mg2+ free)
-
Fixation and permeabilization buffers for immunofluorescence
-
Primary antibodies: anti-SOX17, anti-FOXA2
-
Appropriate secondary antibodies
Protocol Workflow
Figure 2: Experimental workflow for definitive endoderm induction.
Step-by-Step Procedure
-
Plating of hPSCs for Differentiation:
-
Culture hPSCs in mTeSR1 or E8 medium on Matrigel-coated plates.
-
When cells reach 70-80% confluency, dissociate them into single cells using Accutase.
-
Plate the single cells onto new Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm² in mTeSR1/E8 medium supplemented with 10 µM ROCK inhibitor (Y-27632).
-
Allow cells to attach and grow for 24 hours.
-
-
Initiation of Differentiation (Day 0):
-
Prepare DE Induction Medium I: RPMI-1640 medium supplemented with 0.5% B27 supplement, 100 ng/mL Activin A, and an optimized concentration of CHIR98024 (start with a titration from 1-5 µM).
-
Aspirate the PSC culture medium and wash once with PBS.
-
Add the DE Induction Medium I to the cells.
-
-
Progression of Differentiation (Day 1-3):
-
Day 1: Prepare DE Induction Medium II: RPMI-1640 medium supplemented with 2% B27 supplement and 100 ng/mL Activin A (without CHIR98024).
-
Aspirate the medium from Day 0 and replace it with fresh DE Induction Medium II.
-
Day 2: Aspirate and replace with fresh DE Induction Medium II.
-
Day 3: The cells should exhibit the characteristic morphology of definitive endoderm (a flattened, epithelial-like appearance). At this point, they are ready for analysis or for further differentiation into downstream lineages.
-
Quality Control and Analysis
-
Morphology: Observe the cells daily under a microscope. Successful differentiation is marked by a change from dense PSC colonies to a more homogenous monolayer of polygonal cells.
-
Immunofluorescence Staining: At Day 3, fix the cells and perform immunofluorescence staining for the key DE markers SOX17 (nuclear) and FOXA2 (nuclear). High co-expression of these markers indicates successful differentiation.
-
Flow Cytometry: For a quantitative assessment, cells can be stained for the surface marker CXCR4, which is highly expressed on definitive endoderm cells.[8]
CHIR98024 is a powerful small molecule for the efficient induction of definitive endoderm from pluripotent stem cells. Its efficacy is highly dependent on concentration and the coordinated activity of other signaling pathways, primarily the Nodal/Activin pathway. The provided protocol offers a robust starting point for researchers, with the understanding that optimization is key to achieving high yields of high-quality definitive endoderm suitable for downstream applications in research, drug development, and regenerative medicine.
References
- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The generation of definitive endoderm from human embryonic stem cells is initially independent from activin A but requires canonical Wnt-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding signalling pathways involved in the development of definitive endoderm. - the Node [thenode.biologists.com]
- 4. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of Cell Survival During Human Pluripotent Stem Cell Definitive Endoderm Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A reliable and efficient protocol for human pluripotent stem cell differentiation into the definitive endoderm based on dispersed single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for CHIR 98014 in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR 98014 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1] It functions by competing with ATP, effectively blocking the kinase activity of both GSK3α and GSK3β isoforms with IC50 values in the nanomolar range. This inhibition plays a crucial role in activating the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3, CHIR 98014 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes. These target genes are instrumental in regulating cell proliferation, differentiation, and fate decisions, which are fundamental processes in organoid development.
The application of CHIR 98014 in organoid culture leverages its ability to potently activate Wnt signaling, a key pathway in the development and maintenance of various organoids, including but not limited to intestinal, cerebral, and lung organoids. It is often used during the initial stages of differentiation from pluripotent stem cells (PSCs) to specify endodermal and neuroectodermal fates and to maintain the stem cell pool within established organoids.
Data Presentation
The following tables summarize the quantitative effects of GSK3 inhibition on organoid cultures. It is important to note that while CHIR 98014 is a potent GSK3 inhibitor, much of the published quantitative data in organoid research utilizes its close analog, CHIR 99021. Given their similar mechanism of action, the data presented for CHIR 99021 can serve as a valuable reference for optimizing the use of CHIR 98014.
Table 1: Dose-Dependent Effects of GSK3 Inhibition (CHIR 99021) on Cerebral Organoid Development
| Concentration | Effect on Organoid Size | Effect on Proliferation (KI67+) | Effect on Apoptosis (Cleaved Caspase-3) | Effect on Neuronal Progenitor Markers (SOX2, PAX6) | Effect on Radial Glia Marker (BLBP) |
| 1 µM | Increased | Increased (1.5-fold) | Decreased (1.3-fold) | Increased (SOX2: 1.5-fold, PAX6: 1.8-fold) | Increased (2.1-fold) |
| 10 µM | Decreased | Decreased (1.6-fold) | Decreased (3-fold) | - | - |
| 50 µM | Growth Arrest | - | - | - | - |
*Data is derived from studies on CHIR 99021 and serves as a proxy for CHIR 98014.[2]
Table 2: Effect of Wnt Pathway Activation on Intestinal Organoid Formation Efficiency
| Condition | Organoid Forming Efficiency (OFE) |
| Basal Medium | Low |
| Basal Medium + Wnt3a | Slight Increase |
| Basal Medium + CHIR 99021 | High |
*This data highlights the importance of Wnt activation, for which CHIR 98014 is a potent agonist, in the efficient formation of intestinal organoids.
Experimental Protocols
The following are generalized protocols for the application of CHIR 98014 in the generation of intestinal and cerebral organoids from human pluripotent stem cells (hPSCs). Researchers should optimize concentrations and timings for their specific cell lines and experimental goals.
Protocol 1: Generation of Human Intestinal Organoids from hPSCs
This protocol outlines the directed differentiation of hPSCs into intestinal organoids, a process that typically involves a step-wise induction through definitive endoderm and hindgut specification.
Materials:
-
hPSCs (e.g., iPSCs or ESCs)
-
Matrigel® or other suitable basement membrane extract
-
Reagents:
-
CHIR 98014 (stock solution in DMSO)
-
Activin A
-
FGF4
-
Noggin
-
R-spondin 1
-
EGF
-
Y-27632 (ROCK inhibitor)
-
-
Media:
-
hPSC maintenance medium
-
Definitive Endoderm (DE) Induction Medium: RPMI 1640 with B27 supplement, Activin A (100 ng/mL)
-
Hindgut Specification Medium: RPMI 1640 with B27 supplement, FGF4 (500 ng/mL), and CHIR 98014 (1-3 µM)
-
Intestinal Organoid Maturation Medium: Advanced DMEM/F12 with B27 and N2 supplements, Noggin (100 ng/mL), R-spondin 1 (500 ng/mL), and EGF (50-100 ng/mL)
-
Procedure:
-
hPSC Culture: Maintain hPSCs in an undifferentiated state on Matrigel-coated plates with appropriate hPSC maintenance medium.
-
Definitive Endoderm Induction (Days 0-3):
-
When hPSCs reach 70-80% confluency, replace the maintenance medium with DE Induction Medium.
-
Culture for 3 days, changing the medium daily.
-
-
Hindgut Specification (Days 3-7):
-
On day 3, replace the DE Induction Medium with Hindgut Specification Medium containing FGF4 and CHIR 98014.
-
Culture for an additional 4 days, changing the medium daily. During this stage, three-dimensional spheroids will begin to form and detach from the monolayer.
-
-
Spheroid Collection and Embedding (Day 7):
-
Carefully collect the floating hindgut spheroids.
-
Embed the spheroids in droplets of Matrigel on a pre-warmed culture plate.
-
Allow the Matrigel to solidify at 37°C for 15-20 minutes.
-
-
Intestinal Organoid Maturation (Day 7 onwards):
-
Overlay the Matrigel domes with Intestinal Organoid Maturation Medium. For the first 24-48 hours, supplement the medium with Y-27632 (10 µM) to enhance cell survival.
-
Change the medium every 2-3 days.
-
Organoids will expand and develop crypt-villus-like domains over the next 2-4 weeks.
-
-
Organoid Maintenance and Passaging:
-
Passage organoids every 7-14 days by mechanically disrupting them into smaller fragments and re-embedding them in fresh Matrigel.
-
Protocol 2: Generation of Cerebral Organoids from hPSCs
This protocol describes a method for generating cerebral organoids, which recapitulate aspects of early human brain development.
Materials:
-
hPSCs (e.g., iPSCs or ESCs)
-
Matrigel®
-
Reagents:
-
CHIR 98014 (stock solution in DMSO)
-
Y-27632 (ROCK inhibitor)
-
Dual SMAD inhibitors (e.g., SB431542 and Noggin or Dorsomorphin)
-
-
Media:
-
hPSC maintenance medium
-
Embryoid Body (EB) Formation Medium: hPSC medium without bFGF, supplemented with Y-27632 (10 µM).
-
Neural Induction Medium: DMEM/F12 with N2 supplement, Glutamax, MEM-NEAA, and heparin.
-
Neural Differentiation Medium: DMEM/F12 and Neurobasal medium (1:1) with N2 and B27 supplements, and Glutamax.
-
Cerebral Organoid Maturation Medium: Neural Differentiation Medium supplemented with BDNF and GDNF.
-
Procedure:
-
Embryoid Body (EB) Formation (Days 0-5):
-
Dissociate hPSCs into a single-cell suspension.
-
Seed 9,000 cells per well in a 96-well ultra-low attachment U-bottom plate in EB Formation Medium to form EBs.
-
-
Neural Induction (Days 5-11):
-
On day 5, transfer the EBs to a low-attachment 24-well plate containing Neural Induction Medium.
-
Change the medium every other day.
-
-
Neural Differentiation and CHIR 98014 Treatment (Day 11 onwards):
-
On day 11, embed the neuroepithelial tissues in Matrigel droplets.
-
Transfer the embedded tissues to a spinning bioreactor or an orbital shaker containing Neural Differentiation Medium.
-
Application of CHIR 98014: For applications requiring modulation of Wnt signaling (e.g., to influence dorsoventral patterning), CHIR 98014 can be added to the Neural Differentiation Medium at this stage. A starting concentration of 1 µM is recommended, with further optimization based on experimental needs.[2] The duration of treatment will depend on the desired outcome and should be empirically determined.
-
-
Cerebral Organoid Maturation (Day 15 onwards):
-
Continue culture in a spinning bioreactor or on an orbital shaker, changing the medium every 2-3 days.
-
For long-term culture and maturation, switch to Cerebral Organoid Maturation Medium.
-
Organoids will increase in size and complexity, developing distinct brain regions over several weeks to months.
-
Mandatory Visualization
Wnt/β-Catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand/CHIR 98014.
Experimental Workflow for Organoid Generation from hPSCs
Caption: Generalized workflow for directed differentiation of hPSCs into organoids.
References
Application Notes and Protocols: Directed Differentiation using CHIR98024 in Combination with Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CHIR98024, a potent GSK-3 inhibitor, in combination with other small molecules to direct the differentiation of pluripotent stem cells (PSCs) into various therapeutically relevant cell types. The information is tailored for researchers in stem cell biology, regenerative medicine, and drug development.
CHIR98024 is a key component in many differentiation protocols due to its role in activating the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] This pathway is fundamental in early embryonic development and cell fate decisions.[2][5][6] By combining CHIR98024 with other small molecules that modulate other key signaling pathways—such as TGF-β, FGF, and Notch—researchers can achieve highly efficient and specific differentiation into desired cell lineages.[7][8] Small molecule-based differentiation protocols offer several advantages over traditional methods that use growth factors, including higher purity, lower cost, and greater reproducibility.[9][10][11]
Key Applications and Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficiency of directed differentiation using CHIR98024 in combination with other small molecules for different cell lineages.
Table 1: Hepatocyte Differentiation
| Target Cell Type | Small Molecule Combination | Differentiation Efficiency | Source |
| Definitive Endoderm | CHIR99021 (3µM) + IDE1 | Not specified | [1] |
| Definitive Endoderm | CHIR99021 (3µM) + PD0332991 | Not specified | [1] |
| Hepatocyte-like Cells | CHIR99021 (3-4µM) + DMSO | Functional hepatocytes demonstrated | [10] |
| Hepatic Progenitors | CHIR99021 + A83-01 + HGF | High proliferation and bipotent differentiation | [12] |
Table 2: Pancreatic β-Cell Differentiation
| Target Cell Type | Small Molecule Combination | Differentiation Efficiency | Source |
| Definitive Endoderm | CHIR99021 (low concentration) + BMP signaling inhibitor | Enhanced differentiation | [5] |
| Pancreatic Progenitors | CHIR99021 + Activin A | Definitive endoderm induction | [13] |
| Functional β-cells | 10-chemical cocktail including CHIR99021 | High efficiency and functional reversal of hyperglycemia in mice | [13] |
Table 3: Neuronal Differentiation
| Target Cell Type | Small Molecule Combination | Differentiation Efficiency | Source |
| Neural Epithelial Cells | CHIR99021 + Purmorphamine (PMA) + Dorsomorphin (DM) + SB431542 | Expandable neural epithelial cell population | [14] |
| Early-born Cortical Neurons | XAV939 (WNT antagonist) + LSB + SU5402 + DAPT | >95% PAX6+ cells | [7] |
| Mature Neurons | GENtoniK cocktail (GSK2879552, EPZ-5676, NMDA, Bay K 8644) | Accelerated maturation | [15] |
Table 4: Cardiomyocyte Differentiation
| Target Cell Type | Small Molecule Combination | Differentiation Efficiency | Source |
| Ventricular-like Cardiomyocytes | IWR-1 (Wnt inhibitor) + Growth Factors | Highly enriched population of VCMs | [9] |
| Cardiomyocytes | CHIR99021 (6µM) followed by IWR-1 (5µM) | Up to 95% CMs | [6] |
| Regenerative Cardiac Cells | CHIR99021 + A-485 | Robust induction of regenerative cardiac cells | [16][17] |
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway Activation by CHIR98024
CHIR98024 is a highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[4] In the canonical Wnt signaling pathway, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4] Inhibition of GSK-3 by CHIR98024 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[4] In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, leading to the expression of Wnt target genes that are crucial for cell fate decisions during differentiation.[3][4]
References
- 1. Efficiently generate functional hepatic cells from human pluripotent stem cells by complete small-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient and expedited hepatic differentiation from human pluripotent stem cells by pure small-molecule cocktails - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Embryonic stem cell self-renewal pathways converge on the transcription factor Tfcp2l1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Generation of pancreatic progenitors from human pluripotent stem cells by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule-Driven Hepatocyte Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule-Induced Pancreatic β-Like Cell Development: Mechanistic Approaches and Available Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule-mediated reprogramming of human hepatocytes into bipotent progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical combinations potentiate human pluripotent stem cell-derived 3D pancreatic progenitor clusters toward functional β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivation and Expansion Using Only Small Molecules of Human Neural Progenitors for Neurodegenerative Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined small-molecule treatment accelerates maturation of human pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacologically inducing regenerative cardiac cells by small molecule drugs [elifesciences.org]
- 17. Pharmacologically inducing regenerative cardiac cells by small molecule drugs [elifesciences.org]
Application Notes and Protocols for CHIR98014: A Potent GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of CHIR98014, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Introduction
CHIR98014 is a cell-permeable small molecule that acts as a highly selective inhibitor of both GSK-3α and GSK-3β isoforms, with IC₅₀ values of 0.65 nM and 0.58 nM, respectively[1][2][3]. Its mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway by preventing the phosphorylation and subsequent degradation of β-catenin[4][5][6][7]. This makes CHIR98014 a valuable tool for a variety of research applications, including stem cell differentiation, studies of metabolic diseases, and cancer research[2][6][7].
Chemical and Physical Properties
A summary of the key chemical and physical properties of CHIR98014 is presented in the table below.
| Property | Value |
| Molecular Weight | 486.31 g/mol [1] |
| Molecular Formula | C₂₀H₁₇Cl₂N₉O₂[1] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | ≥98% |
| CAS Number | 252935-94-7[1] |
Dissolution Protocol
CHIR98014 is soluble in dimethyl sulfoxide (DMSO)[8]. It is insoluble in water and ethanol[8]. The following protocol outlines the recommended procedure for dissolving CHIR98014 to prepare a stock solution.
Materials:
-
CHIR98014 powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Equilibrate: Allow the vial of CHIR98014 powder to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the desired volume of fresh, anhydrous DMSO to the vial containing the CHIR98014 powder. It is crucial to use high-quality DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[1][8].
-
Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): For higher concentrations (e.g., up to 20 mM), gentle warming to 60°C may be required to achieve complete dissolution[1]. This can be done using a water bath or heating block. Intermittently vortex the solution during warming.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particulates before use.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
Solubility Data:
| Solvent | Maximum Concentration | Notes |
| DMSO | 12.5 mg/mL (~25.70 mM)[1] | Ultrasonic and warming to 60°C may be required[1]. |
| DMSO | 20 mM | Gentle warming may be required. |
| DMSO | 10 mg/mL (~20.56 mM)[8] | Use fresh DMSO as moisture can reduce solubility[8]. |
| DMSO | 5 mM | - |
Storage and Stability
Proper storage of CHIR98014, both in its powdered form and as a stock solution, is essential for maintaining its stability and activity.
Storage Recommendations:
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1][8] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 2 years[1][8] |
| -20°C | 1 year[1][8] |
Key Storage Practices:
-
Powder: Store the solid compound in a tightly sealed container in a dry environment.
-
Stock Solutions: Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots in tightly sealed vials at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protection from Light: While not explicitly stated in all sources, it is good practice to protect solutions from prolonged exposure to light.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and storing CHIR98014 stock solutions for use in downstream experiments.
Caption: Workflow for CHIR98014 preparation and storage.
Signaling Pathway
CHIR98014 functions by inhibiting GSK-3, a key negative regulator of the canonical Wnt signaling pathway. The diagram below illustrates this mechanism.
Caption: CHIR98014 inhibits GSK-3, leading to β-catenin stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. glpbio.com [glpbio.com]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CH-98024 in Cellular Differentiation
Topic: CHIR-98024 Treatment Duration for Optimal Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHIR-98024 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK3), a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2][3][4] By inhibiting GSK3, CHIR-98024 mimics Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[2][3] This activation is crucial for directing the differentiation of pluripotent stem cells (PSCs) and other progenitor cells into various desired lineages, including cardiomyocytes, hepatocytes, and neurons. The duration of CHIR-98024 exposure is a critical parameter that must be optimized to achieve high differentiation efficiency and yield of the target cell type. This document provides detailed application notes and protocols summarizing the optimal treatment durations for various differentiation pathways.
Signaling Pathway
CHIR-98024 acts as a potent activator of the canonical Wnt/β-catenin signaling pathway. Its primary mechanism of action is the inhibition of both GSK3α and GSK3β isoforms.[4] In the absence of a Wnt ligand, GSK3, as part of a destruction complex, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytosolic β-catenin levels low. When CHIR-98024 inhibits GSK3, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. It then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, driving cellular differentiation.[2][3]
References
- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
Application Notes and Protocols for CHIR98014 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR98014 is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3) alpha and beta isoforms. By inhibiting GSK-3, CHIR98014 activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation, differentiation, and morphogenesis. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures, making them invaluable tools for studying developmental processes, disease modeling, and drug discovery. The application of CHIR98014 in these 3D models allows for the precise manipulation of the Wnt pathway to direct cell fate and study its impact in a tissue-like context.
These application notes provide a comprehensive guide for the use of CHIR98014 in 3D cell culture models, including detailed protocols, quantitative data from various studies, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Wnt/β-catenin Pathway Activation
CHIR98014 functions by inhibiting GSK-3, a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by CHIR98014 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of CHIR98014 and its close analog, CHIR99021, in various cell culture models.
Table 1: Potency and Effective Concentrations of CHIR98014
| Parameter | Cell Line/Model | Value | Reference |
| IC₅₀ (GSK-3β) | Cell-free assay | 0.58 nM | [1] |
| IC₅₀ (GSK-3α) | Cell-free assay | 0.65 nM | [1] |
| EC₅₀ (Glycogen Synthase Stimulation) | CHO-IR cells | 106 nM | [1] |
| EC₅₀ (Glycogen Synthase Stimulation) | Primary rat hepatocytes | 107 nM | [1] |
| IC₅₀ (Viability) | Mouse embryonic stem cells (ES-D3) | 1.1 µM | [2] |
| EC₅₀ (Brachyury-positive cells) | Mouse embryonic stem cells | 0.32 µM | [2] |
Table 2: Effects of CHIR Compounds in 3D Cell Culture Models
| Compound | 3D Model | Cell Type | Concentration | Duration | Observed Effects | Reference |
| CHIR99021 | Organoids | Bladder Cancer Cells | 10 µM | 6 days | Increased organoid growth and viability. | [3] |
| CHIR99021 | Spheroids | Primary Human Hepatocytes | 3 µM | 7 days | Induced proliferation in >50% of hepatocytes. | [4] |
| CHIR99021 | Organoids | Human Gastric Corpus | 2.5 µM | 6 days | Stimulated peak growth. | [5][6] |
| CHIR99021 | Organoids | Human Gastric Corpus | > 5 µM | 6 days | Suppressed proliferation, altered morphology, and induced differentiation. | [5][6] |
| CHIR99021 | Organoids | Choroid Plexus | 3 µM | 7 days (days 10-17) | Promoted ChP patterning. | [7] |
| CHIR99021 | Organoids | Choroid Plexus | Not specified | 20 days (days 40-60) | Reduced differentiation of mature ChP epithelial cells. | [7] |
Experimental Protocols
Protocol 1: General Protocol for Spheroid/Organoid Formation and Treatment with CHIR98014
This protocol provides a general framework for forming 3D spheroids or organoids and treating them with CHIR98014. Specific cell numbers, media formulations, and treatment conditions should be optimized for each cell type.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Low-attachment microplates (for spheroids)
-
Basement membrane matrix (e.g., Matrigel) (for organoids)
-
CHIR98014 stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin or other dissociation reagents
Procedure:
-
Cell Preparation:
-
Culture cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash cells with PBS and dissociate them into a single-cell suspension using a suitable dissociation reagent.
-
Neutralize the dissociation reagent and centrifuge the cells.
-
Resuspend the cell pellet in the appropriate culture medium and perform a cell count.
-
-
Spheroid/Organoid Formation:
-
For Spheroids: Seed cells at the desired density (e.g., 1,000-10,000 cells/well) into low-attachment 96-well round-bottom plates. Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.
-
For Organoids: Resuspend the cell pellet in cold basement membrane matrix at the desired cell density. Dispense droplets (e.g., 20-50 µL) of the cell-matrix suspension into a pre-warmed culture plate. Allow the droplets to solidify at 37°C for 15-30 minutes. Gently add pre-warmed culture medium.
-
-
CHIR98014 Treatment:
-
Prepare a working solution of CHIR98014 in the culture medium at the desired final concentration (a typical starting range is 0.1 µM to 10 µM). Include a DMSO vehicle control.
-
After the initial formation of spheroids/organoids (typically 2-4 days), carefully replace the existing medium with the medium containing CHIR98014 or the vehicle control.
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO₂).
-
Replenish the medium with fresh CHIR98014-containing medium every 2-3 days for the duration of the experiment.
-
-
Analysis:
-
Monitor the morphology and size of the spheroids/organoids regularly using brightfield microscopy.
-
At the end of the treatment period, perform downstream analyses such as viability assays, immunofluorescence staining, RNA extraction for gene expression analysis, or protein extraction for western blotting.
-
Protocol 2: Quantitative Analysis of Spheroid/Organoid Growth
Materials:
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acquire brightfield images of the spheroids/organoids at regular time intervals.
-
Open the images in ImageJ or a similar software.
-
Use the software's tools to measure the area or diameter of each spheroid/organoid.
-
Calculate the average size and standard deviation for each treatment group at each time point.
-
Plot the growth curves to visualize the effect of CHIR98014 on spheroid/organoid size over time.
Protocol 3: Assessment of Cell Viability in 3D Models
Materials:
-
Live/dead viability/cytotoxicity assay kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
At the end of the CHIR98014 treatment, carefully remove the culture medium.
-
Wash the spheroids/organoids gently with PBS.
-
Prepare the live/dead staining solution according to the manufacturer's instructions.
-
Add the staining solution to each well and incubate for the recommended time (typically 15-30 minutes) at 37°C.
-
Acquire fluorescence images using appropriate filters for live (green) and dead (red) cells.
-
The ratio of green to red fluorescence can be quantified to determine the percentage of viable cells.
Conclusion
CHIR98014 is a powerful tool for modulating the Wnt/β-catenin pathway in 3D cell culture models. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of Wnt signaling in a more physiologically relevant context. It is crucial to empirically determine the optimal concentration and treatment duration for each specific cell type and 3D culture system to achieve the desired biological outcome. The use of 3D models in conjunction with specific pathway modulators like CHIR98014 will undoubtedly continue to advance our understanding of complex biological processes and accelerate the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 3D Cell Culture Model Identifies Wnt/β‐Catenin Mediated Inhibition of p53 as a Critical Step during Human Hepatocyte Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential sensitivity to Wnt signaling gradients in human gastric organoids derived from corpus and antrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential sensitivity to Wnt signaling gradients in human gastric organoids derived from corpus and antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Wnt/β-catenin signaling is critical for the tumorigenesis of choroid plexus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CHIR 98024 for Inducing Mesodermal Lineages from Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of embryonic stem cells (ESCs) into specific lineages is a cornerstone of regenerative medicine and developmental biology research. The formation of mesoderm, the germ layer that gives rise to hematopoietic, endothelial, mesenchymal, and cardiac tissues, is a critical step in this process. The Wnt/β-catenin signaling pathway plays a pivotal role in inducing mesoderm from pluripotent stem cells. Small molecules that activate this pathway, such as the potent and selective glycogen synthase kinase 3 (GSK-3) inhibitor CHIR 98024, are invaluable tools for efficiently generating mesodermal progenitors.
This compound, along with its close analog CHIR 99021, activates the canonical Wnt/β-catenin signaling pathway by inhibiting GSK-3. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, including those that specify the mesodermal fate. This application note provides detailed protocols and quantitative data for the use of this compound and its analogs in directing ESCs toward mesodermal lineages.
Signaling Pathway
The canonical Wnt signaling pathway is a crucial regulator of mesoderm induction. This compound acts as a potent activator of this pathway by inhibiting GSK-3.
Caption: Canonical Wnt signaling pathway activated by this compound.
Experimental Workflow
A general workflow for inducing mesoderm from ESCs using this compound involves culturing pluripotent stem cells, initiating differentiation with this compound, and subsequently analyzing the resulting mesodermal population.
Caption: General experimental workflow for mesoderm induction.
Quantitative Data Summary
The efficiency of mesoderm induction using CHIR compounds can be assessed by measuring the expression of key mesodermal markers. The following tables summarize representative quantitative data from studies using CHIR compounds for mesoderm differentiation from human pluripotent stem cells (hPSCs), which includes ESCs and induced pluripotent stem cells (iPSCs). While specific data for this compound is limited, the data for the closely related and commonly used CHIR 99021 provides a strong reference for expected outcomes.
Table 1: Gene Expression Analysis of Mesodermal Markers after CHIR Treatment
| Gene Marker | Fold Change vs. Undifferentiated Control | Time Point | CHIR Compound & Concentration | Reference |
| Brachyury (T) | ~98% of cells expressing Brachyury | 24 hours | CHIR 99021 | [1] |
| MIXL1 | Significant increase | 24-48 hours | CHIR 99021 (2-6 µM) | [2] |
| MESP1 | Significant increase | Day 2-4 | CHIR 99021 (3 mM) | [3] |
| GATA4 | Significant increase | 2-4 days | CHIR 99021 (4 µM) | [4] |
| FOXC1 | Significant increase | 2-4 days | CHIR 99021 (4 µM) | [4] |
| EOMES | Upregulation | Day 1.5 | CHIR 99021 | [5] |
Table 2: Flow Cytometry Analysis of Mesodermal Progenitors
| Surface Marker | Percentage of Positive Cells | Time Point | CHIR Compound & Concentration | Reference |
| Brachyury (T) | ~98% | 24 hours | CHIR 99021 | [1] |
| KDR (VEGFR2) | Variable, often co-expressed with other markers | Day 2-5 | CHIR 99021 | [6] |
| PDGFRα | Variable, marks a subset of mesoderm | Day 4 | - | [7] |
Experimental Protocols
Note: As detailed protocols specifically citing this compound are not widely available in the provided search results, the following protocols are based on the use of the closely related and functionally similar GSK-3 inhibitor, CHIR-98014 and the widely used CHIR-99021. These protocols can be adapted for this compound, with the optimal concentration potentially requiring empirical determination (typically in the range of 1-10 µM).
Protocol 1: Monolayer Differentiation of hPSCs to Mesoderm
This protocol is adapted from a method using CHIR-98014 to generate mesodermal progenitors from human ESCs.[8]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 or equivalent maintenance medium
-
Serum-free differentiation medium: RPMI 1640 supplemented with 1x B27 supplement (without insulin)
-
This compound (or CHIR-98014)
-
DPBS (without Ca²⁺ and Mg²⁺)
-
Gentle cell dissociation reagent (e.g., Accutase)
Procedure:
-
Cell Seeding: Culture hPSCs in mTeSR™1 on Matrigel-coated plates until they reach 50-60% confluency.
-
Initiation of Differentiation (Day 0):
-
Aspirate the maintenance medium.
-
Add the serum-free differentiation medium containing the desired concentration of this compound. A starting concentration of 10 µM is recommended based on protocols using CHIR-98014.[8]
-
-
Incubation (Day 0-1): Incubate the cells at 37°C, 5% CO₂ for 24 hours.
-
Medium Change (Day 1):
-
After 24 hours, aspirate the CHIR-containing medium.
-
Wash the cells once with DPBS.
-
Add fresh serum-free differentiation medium without this compound.
-
-
Harvesting and Analysis (Day 2):
-
After another 24 hours (48 hours total from the start of differentiation), the cells can be harvested for analysis.
-
For gene expression analysis (RT-qPCR), lyse the cells directly in the plate.
-
For flow cytometry or immunocytochemistry, dissociate the cells into a single-cell suspension using a gentle cell dissociation reagent.
-
Protocol 2: Mesoderm Induction via Embryoid Body (EB) Formation
This protocol is a general method for mesoderm induction through EB formation, with CHIR treatment during the process. This is adapted from a study optimizing CHIR99021 treatment.[4]
Materials:
-
hPSCs
-
EB formation medium (e.g., DMEM/F12, 20% KnockOut Serum Replacement, 1x Non-Essential Amino Acids, 1x GlutaMAX, 0.1 mM 2-mercaptoethanol)
-
This compound (or CHIR 99021)
-
AggreWell™ plates or other low-attachment plates for EB formation
-
Y-27632 ROCK inhibitor
Procedure:
-
Preparation of hPSCs: Culture hPSCs to 70-80% confluency. Dissociate into a single-cell suspension.
-
EB Formation (Day 0):
-
Resuspend the hPSCs in EB formation medium containing 10 µM Y-27632.
-
Seed the cells into AggreWell™ plates or low-attachment plates at a density to form EBs of the desired size.
-
-
Initial EB Culture (Day 0-2): Culture the EBs for 2 days. Change the medium daily by allowing the EBs to settle, aspirating the old medium, and adding fresh EB formation medium.
-
CHIR Treatment (Day 2-4):
-
On day 2, replace the medium with fresh EB formation medium containing the optimized concentration of this compound (a starting concentration of 4 µM is suggested based on CHIR99021 optimization).[4]
-
Continue to culture for 2 days, with a daily medium change using the CHIR-containing medium.
-
-
Post-CHIR Culture (Day 4 onwards):
-
On day 4, wash the EBs by transferring them to a conical tube, allowing them to settle, and replacing the supernatant with fresh EB formation medium without CHIR.
-
The EBs can now be collected for analysis of mesodermal markers or plated for further differentiation into specific mesodermal lineages.
-
Analysis of Mesoderm Induction
RT-qPCR:
-
Isolate total RNA from the differentiated cells and undifferentiated controls.
-
Synthesize cDNA.
-
Perform quantitative PCR using primers for mesodermal markers such as T (Brachyury), MIXL1, MESP1, EOMES, and pluripotency markers like OCT4 and NANOG to confirm their downregulation.
Flow Cytometry:
-
Dissociate cells into a single-cell suspension.
-
Fix and permeabilize cells for intracellular staining of transcription factors like Brachyury.
-
Stain with fluorescently conjugated antibodies against cell surface markers such as KDR (VEGFR2) and PDGFRα, and the intracellular marker Brachyury.
-
Analyze the percentage of positive cells using a flow cytometer.
Immunocytochemistry:
-
Fix the cells on the culture plate.
-
Permeabilize and block non-specific antibody binding.
-
Incubate with primary antibodies against mesodermal markers (e.g., Brachyury, EOMES).
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize the staining using a fluorescence microscope.
Conclusion
This compound is a powerful small molecule for the efficient induction of mesodermal lineages from embryonic stem cells through the activation of the canonical Wnt/β-catenin signaling pathway. The provided protocols, based on the use of this compound and its close analogs, offer a robust framework for generating mesodermal progenitors. Optimization of this compound concentration and treatment duration for specific hPSC lines may be necessary to achieve maximal differentiation efficiency. The resulting mesodermal populations can be further directed to differentiate into a variety of clinically relevant cell types, making this compound an essential tool for researchers in stem cell biology, drug development, and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized conditions for the supplementation of human-induced pluripotent stem cell cultures with a GSK-3 inhibitor during embryoid body formation with the aim of inducing differentiation into mesodermal and cardiac lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle regulators control mesoderm specification in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Generation of an expandable intermediate mesoderm restricted progenitor cell line from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Using CHIR-98014 in Regenerative Medicine Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-98014 is a potent and highly selective, cell-permeable small molecule inhibitor of glycogen synthase kinase 3 (GSK-3) with IC50 values of 0.65 nM and 0.58 nM for GSK-3α and GSK-3β, respectively.[1] By inhibiting GSK-3, CHIR-98014 activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development, stem cell maintenance, and differentiation.[2][3][4] This activity makes CHIR-98014 a valuable tool in regenerative medicine research for directing the differentiation of pluripotent stem cells (PSCs) into various lineages and for the generation of organoids.
Application Notes
Handling and Storage
Proper handling and storage of CHIR-98014 are crucial to maintain its activity and ensure experimental reproducibility.
Stock Solution Preparation:
-
Solvent: CHIR-98014 is soluble in dimethyl sulfoxide (DMSO). For example, it is soluble up to 20 mM in DMSO with gentle warming.[4]
-
Procedure:
-
Allow the vial of powdered CHIR-98014 to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in high-quality, anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Storage:
-
Powder: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solution: Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.[2][3]
Quality Control
-
Purity: Use high-purity CHIR-98014 (≥98%) for all experiments.[4]
-
Activity Verification: The activity of each new batch of CHIR-98014 should be validated. This can be done by performing a dose-response experiment and observing the expected biological effect, such as the activation of a Wnt reporter cell line or the induction of a known Wnt target gene like AXIN2 or T (Brachyury).
Mechanism of Action: Wnt/β-catenin Pathway Activation
CHIR-98014's primary mechanism of action is the inhibition of GSK-3. In the absence of Wnt signaling, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, CHIR-98014 prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, which are involved in cell fate decisions and differentiation.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for CHIR-98014 from various research applications.
Table 1: In Vitro Potency of CHIR-98014
| Parameter | Target/Assay | Cell Line/System | Value | Reference(s) |
| IC50 | GSK-3α | Cell-free | 0.65 nM | |
| IC50 | GSK-3β | Cell-free | 0.58 nM | |
| Ki | GSK-3β | Human | 0.87 nM | [2] |
| EC50 | Glycogen Synthase Stimulation | CHO-IR cells | 106 nM | [2] |
| EC50 | Glycogen Synthase Stimulation | Rat Hepatocytes | 107 nM | [2] |
| EC50 | Brachyury-positive cells | Mouse ES cells | 0.32 µM | [2][6] |
Table 2: Cytotoxicity of CHIR-98014
| Cell Line | Assay | IC50 | Reference(s) |
| Mouse Embryonic Stem Cells (ES-D3) | MTT Assay (3 days) | 1.1 µM | [6] |
| Mouse Embryonic Stem Cells (ES-CCE) | MTT Assay (3 days) | Reduced viability by 52% at 1 µM | [2] |
Table 3: Differentiation Efficiency with CHIR-98014
| Differentiation Lineage | Cell Type | CHIR-98014 Concentration | Efficiency | Reference(s) |
| Endothelial Progenitors (CD34+CD31+) | Human iPSCs | 0.6 µM | ~50% | [7] |
| Brachyury-positive cells | Mouse ES cells | 1 µM | ~50% | [6] |
| Definitive Endoderm (FOXA2+CXCR4+) | Human Adipose Stem Cells | Not specified | >75% | [8] |
| Hepatic Progenitors (HNF4α+) | Human Adipose Stem Cells | Not specified | 92.5% | [8] |
Detailed Protocols
Protocol 1: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Endothelial Progenitors
This protocol describes the induction of endothelial progenitors from hPSCs by activating Wnt signaling with CHIR-98014 in a defined, serum-free system.[7][9]
Materials:
-
hPSCs (e.g., H1 or H9 ESCs, or iPSCs)
-
Matrigel
-
LaSR basal medium
-
CHIR-98014 (10 mM stock in DMSO)
-
StemPro-34 SFM
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD34, anti-CD31)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 or a similar defined medium.
-
Initiation of Differentiation (Day 0): When hPSCs reach 70-80% confluency, replace the medium with LaSR basal medium supplemented with 0.6 µM CHIR-98014.
-
Mesoderm Induction (Day 2): After 48 hours, replace the medium with StemPro-34 SFM.
-
Endothelial Progenitor Formation (Day 5): Culture the cells for an additional 3 days.
-
Analysis: Harvest the cells and analyze the percentage of CD34+CD31+ endothelial progenitors by flow cytometry.
Protocol 2: Induction of Mesoderm and Cardiac Differentiation in Human iPSCs
This protocol utilizes a temporal modulation of Wnt signaling, starting with activation by CHIR-98014 followed by inhibition, to guide iPSCs towards a cardiac fate.[10][11]
Materials:
-
Human iPSCs
-
Matrigel
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
CHIR-98014 (10 mM stock in DMSO)
-
IWP2 (Wnt inhibitor)
-
Microscope for observing beating cardiomyocytes
Procedure:
-
iPSC Aggregate Formation (Day -3 to 0): Form iPSC aggregates of ~300 µm diameter using AggreWell™ plates or a similar method. Culture in suspension for 48 hours in E8 medium.
-
Mesoderm Induction (Day 0): On day 0, replace the E8 medium with RPMI 1640 medium supplemented with B-27 (minus insulin) and 6 µM CHIR-98014.
-
Wnt Inhibition (Day 1): After 24 hours, replace the medium with fresh RPMI/B-27 (minus insulin).
-
Cardiac Specification (Day 3): After another 48 hours, replace the medium with RPMI/B-27 (minus insulin) containing 4 µM IWP2.
-
Maturation (Day 5 onwards): After 48 hours in IWP2, replace with fresh RPMI/B-27 (minus insulin). Continue to refresh the medium every 48 hours. Beating cardiomyocytes can typically be observed from day 8-10.
Protocol 3: Neural Differentiation of Human Neural Precursor Cells (hNPCs)
This protocol describes the use of CHIR-98014 to promote the differentiation of hNPCs into neurons.[12][13]
Materials:
-
hNPCs derived from hESCs or iPSCs
-
Neural Induction Medium (NIM)
-
CHIR-98014 (10 mM stock in DMSO)
-
Antibodies for immunocytochemistry (e.g., anti-β-III-tubulin, anti-MAP2)
Procedure:
-
hNPC Culture: Culture hNPCs in NIM supplemented with bFGF.
-
Initiation of Differentiation: To induce differentiation, withdraw bFGF from the culture medium and add CHIR-98014 at a final concentration of 3 µM.
-
Treatment Duration: Treat the cells for 7-10 days, replacing the medium with fresh CHIR-98014-containing medium every 2-3 days.
-
Analysis: Assess neuronal differentiation by immunocytochemistry for neuronal markers such as β-III-tubulin and MAP2.
Protocol 4: Generation and Maintenance of Liver Organoids
This protocol outlines a method for generating and expanding liver organoids from primary liver tissue using a small molecule cocktail including a GSK-3 inhibitor like CHIR-99021 (a close analog of CHIR-98014).[14]
Materials:
-
Primary mouse or human liver tissue
-
Advanced DMEM/F12
-
B27 and N2 supplements
-
N-acetylcysteine
-
Nicotinamide
-
CHIR-99021 (or CHIR-98014)
-
Blebbistatin
-
Forskolin
-
Matrigel
Procedure:
-
Isolation of Biliary Ducts: Isolate biliary ducts from liver tissue by enzymatic digestion.
-
Embedding in Matrigel: Embed the isolated ducts in Matrigel domes in a 24-well plate.
-
Organoid Culture: Culture the Matrigel domes in a chemically defined medium consisting of Advanced DMEM/F12 supplemented with N2, B27, N-acetylcysteine, 10 mM nicotinamide, 3 µM CHIR-99021, 10 µM blebbistatin, and 10 µM forskolin.
-
Maintenance: Refresh the medium every 3 days. The organoids can be passaged by mechanical disruption and re-embedding in fresh Matrigel.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low differentiation efficiency | Suboptimal CHIR-98014 concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Poor quality of starting cells | Ensure the pluripotency and viability of your stem cells before starting differentiation. | |
| High cell death | CHIR-98014 toxicity | Test a lower concentration range of CHIR-98014. Ensure the final DMSO concentration in the culture medium is low (<0.1%). |
| Inappropriate cell density | Optimize the seeding density of your cells for differentiation. | |
| Variability between experiments | Inconsistent CHIR-98014 activity | Use a new aliquot of CHIR-98014. Validate the activity of each new batch. |
| Differences in cell culture conditions | Maintain consistent cell culture practices, including media, supplements, and passaging techniques. |
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed endothelial progenitor differentiation from human pluripotent stem cells via Wnt activation under defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guided Differentiation of Pluripotent Stem Cells into Heterogeneously Differentiating Cultures of Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Generation of liver bipotential organoids with a small-molecule cocktail - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CHIR98014-Induced Differentiation Variability
Welcome to the technical support center for CHIR98014. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability encountered during CHIR98014-induced cell differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is CHIR98014 and how does it work?
CHIR98014 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] It inhibits both GSK-3α and GSK-3β isoforms with high potency.[1] By inhibiting GSK-3, CHIR98014 activates the canonical Wnt/β-catenin signaling pathway.[2][3][4] In the absence of Wnt signaling, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[4][5] Inhibition of GSK-3 by CHIR98014 prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm.[4] This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are often involved in cell fate decisions during differentiation.[3][4]
Q2: What are the common applications of CHIR98014 in stem cell differentiation?
CHIR98014 is widely used to direct the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), towards mesodermal and endodermal lineages.[3] For example, it has been used in protocols to generate cardiomyocytes, endothelial cells, and hepatocytes.[6][7][8] It can also be used to expand certain progenitor cell populations.
Q3: I am observing high levels of cell death after treating my cells with CHIR98014. What could be the cause?
High cell death is a common issue and can be attributed to several factors:
-
Concentration-dependent cytotoxicity: CHIR98014 can be toxic to cells at higher concentrations.[2][3][9] The optimal, non-toxic concentration is highly cell-type dependent.
-
Cell density: Sub-optimal cell density at the time of treatment can exacerbate cytotoxicity.
-
Cell cycle status: The stage of the cell cycle at the time of treatment can influence susceptibility to CHIR98014-induced apoptosis.[10]
-
Solvent concentration: If using a DMSO stock, ensure the final concentration in your culture medium is not toxic to your cells (typically ≤ 0.1%).
Q4: My differentiation efficiency is highly variable between experiments. What are the potential sources of this variability?
Inconsistent differentiation outcomes are a significant challenge. Key sources of variability include:
-
CHIR98014 concentration and timing: Even minor variations in the concentration or the duration of treatment can lead to different cell fates.[7][10]
-
Cell line differences: Different PSC lines can exhibit varied responses to the same concentration of CHIR98014.[3]
-
Initial cell state: The pluripotency state, cell density, and cell cycle distribution of the starting cell population can impact differentiation efficiency.[10]
-
Reagent quality and stability: Batch-to-batch variation of CHIR98014 and degradation of the compound in solution can affect its activity.
Troubleshooting Guides
Issue 1: High Cytotoxicity and Cell Death
Question: What steps can I take to reduce cell death in my CHIR98014 differentiation protocol?
Answer:
-
Optimize CHIR98014 Concentration:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Test a range of concentrations (e.g., 0.1 µM to 10 µM) and assess both differentiation efficiency and cell viability (e.g., using a live/dead stain or MTT assay).[3]
-
-
Optimize Cell Density:
-
Ensure a consistent and optimal cell density at the start of the differentiation protocol. Both sparse and overly confluent cultures can be more sensitive to chemical treatments.
-
-
Refine Treatment Duration:
-
Shortening the duration of CHIR98014 exposure may reduce cytotoxicity while still achieving the desired differentiation outcome.[7]
-
-
Check Solvent Concentration:
-
Prepare a fresh dilution of CHIR98014 from a stock solution and ensure the final DMSO concentration in the culture medium is at a non-toxic level.
-
Issue 2: Inconsistent or Low Differentiation Efficiency
Question: How can I improve the consistency and efficiency of my CHIR98014-induced differentiation?
Answer:
-
Strictly Control CHIR98014 Concentration and Timing:
-
Use a freshly prepared solution of CHIR98014 for each experiment to avoid issues with compound stability.
-
Precisely control the timing and duration of the treatment. Automated liquid handling can help reduce variability.
-
-
Standardize Initial Cell Culture Conditions:
-
Implement a strict protocol for passaging and seeding your cells to ensure a consistent starting cell number and density.
-
Monitor the pluripotency status of your starting cell population using markers like OCT4 and NANOG.[7]
-
Consider cell cycle synchronization techniques, as cell cycle phase can influence differentiation propensity.[10]
-
-
Perform Cell Line-Specific Optimization:
-
Recognize that optimal CHIR98014 concentrations and treatment times can vary between different cell lines.[3] Re-optimize these parameters whenever you introduce a new cell line.
-
-
Analyze Gene Expression at Key Timepoints:
-
Use quantitative PCR (qPCR) to assess the expression of key lineage-specific markers at different time points during the differentiation protocol. This can help you pinpoint where the protocol is failing. For example, when directing differentiation towards mesoderm, you can check for the upregulation of genes like T (Brachyury) and MESP1.[7]
-
Data Presentation
Table 1: Potency and Cytotoxicity of GSK-3 Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) for Cytotoxicity |
| CHIR98014 | GSK-3α | 0.65[1] | ES-D3 | 1.1[9] |
| GSK-3β | 0.58[1] | ES-CCE | Not explicitly stated, but high toxicity observed[3] | |
| CHIR99021 | GSK-3α/β | ~3 | ES-D3 | 4.9[3] |
| BIO | GSK-3α/β | ~5 | ES-D3 | 0.48[3] |
| SB-216763 | GSK-3α/β | ~34 | ES-D3 | 5.7[3] |
Table 2: Effective Concentrations of CHIR98014 in Differentiation Protocols
| Cell Type | Starting Cell Line | Effective CHIR98014 Concentration (µM) | Treatment Duration | Outcome | Reference |
| Mesoderm | Mouse ES-D3 cells | 1 | 3 days | ~50% Brachyury-positive cells | [Naujok et al., 2014][3] |
| Definitive Endoderm | Human Adipose Stem Cells (hASCs) | Not specified, used in comparison | 24 hours | Increased expression of GATA4, FOXA2, SOX17 | [Huang et al., 2017][6][11] |
| Cardiomyocytes | Human iPSCs | 4 (using CHIR99021) | 2 days (late stage of EB formation) | Increased mesodermal gene expression | [Lee et al., 2020][7] |
| Hepatocyte-like cells | Human Adipose Stem Cells (hASCs) | Not specified, used in comparison | 5 days (initial stage) | >75% FOXA2 and CXCR4 positive cells | [Huang et al., 2017][11] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of CHIR98014 Cytotoxicity
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence within the experimental timeframe. Allow cells to attach overnight.
-
Preparation of CHIR98014 dilutions: Prepare a series of dilutions of CHIR98014 in your differentiation medium. A common range to test is 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of CHIR98014.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT assay or a live/dead cell staining kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ for cytotoxicity.
Protocol 2: Optimizing CHIR98014 Concentration for Mesoderm Differentiation
-
Cell Culture: Culture your pluripotent stem cells under standard conditions that maintain pluripotency.
-
Initiation of Differentiation: On day 0, dissociate the cells and plate them in differentiation medium at your optimized seeding density.
-
CHIR98014 Treatment: On day 1, replace the medium with fresh differentiation medium containing a range of CHIR98014 concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM). Include a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 48 hours).
-
Endpoint Analysis:
-
Quantitative PCR (qPCR): At the end of the treatment, harvest the cells and extract RNA. Perform qPCR to analyze the expression levels of mesodermal markers such as T (Brachyury), MESP1, and pluripotency markers like OCT4 and NANOG.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for the Brachyury protein to quantify the percentage of differentiated cells.
-
-
Data Analysis: Identify the CHIR98014 concentration that gives the highest expression of mesodermal markers and the highest percentage of Brachyury-positive cells, with minimal impact on cell viability.
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without CHIR98014.
Caption: Troubleshooting workflow for CHIR98014-induced differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized conditions for the supplementation of human-induced pluripotent stem cell cultures with a GSK-3 inhibitor during embryoid body formation with the aim of inducing differentiation into mesodermal and cardiac lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
CHIR-99021 Technical Support Center: Optimizing Concentration and Mitigating Cytotoxicity
Welcome to the technical support center for CHIR-99021. This guide provides detailed answers, troubleshooting advice, and protocols to help researchers optimize the use of CHIR-99021 in their experiments, with a specific focus on minimizing cytotoxicity while achieving desired biological outcomes.
A Note on Compound Nomenclature: This document focuses on CHIR-99021. The related compound, CHIR-98014, is also a GSK-3 inhibitor but studies have shown it to be significantly more cytotoxic in some cell lines.[1][2] CHIR-99021 is noted for its high potency and selectivity, combined with lower toxicity, making it the preferred choice for most applications requiring Wnt/β-catenin pathway activation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is CHIR-99021 and what is its mechanism of action?
CHIR-99021 is a highly selective and potent small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), targeting both GSK-3α and GSK-3β isoforms with IC50 values in the nanomolar range.[4][5] In the canonical Wnt signaling pathway, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation of β-catenin.[6][7] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it activates TCF/LEF transcription factors to regulate target gene expression.[8][9][10]
Q2: How do I prepare and store a CHIR-99021 stock solution?
CHIR-99021 is typically supplied as a lyophilized powder.[4]
-
Reconstitution: Prepare a stock solution, commonly 10 mM, by dissolving the powder in DMSO.[4][5][6] For example, to make a 10 mM stock from 5 mg of powder (MW: 465.34 g/mol ), you would add 1.07 mL of DMSO.[4] Warming the solution to 37°C for 3-5 minutes can aid in complete solubilization.[5][6]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][5][6] When stored correctly, stock solutions are generally stable for at least 3 to 6 months.[4][10]
Q3: What is a typical working concentration for CHIR-99021?
The optimal working concentration is highly dependent on the cell type and the desired biological effect. A broad effective range for most cell culture applications is 0.1 µM to 15 µM.[5][6][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: What are the visible signs of cytotoxicity with CHIR-99021?
Signs of cytotoxicity can include:
-
Poor cell morphology (e.g., rounding up, detachment from the culture surface).
-
A significant decrease in cell proliferation or confluency compared to vehicle-treated controls.
-
Increased presence of floating, dead cells in the culture medium.
-
Reduced metabolic activity, as measured by assays like MTT or MTS.[11][12]
Q5: Why is the final DMSO concentration in the culture medium important?
DMSO is the standard solvent for CHIR-99021 but can be toxic to cells at higher concentrations. It is critical to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[5][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Summary Tables
Table 1: Recommended Working Concentrations of CHIR-99021 in Various Cell Types
| Cell Type | Application | Recommended Concentration Range (µM) | Reference |
| Mouse Embryonic Stem Cells (mESCs) | Maintenance of Pluripotency | 3 - 10 µM | [13] |
| Human iPSCs | Definitive Endoderm Induction | 1 - 3 µM | [14] |
| Murine Bone Marrow Stromal Cells (ST2) | Osteogenesis Promotion | 2.5 - 5 µM | [9][15] |
| Hematopoietic Stem Cells (HSCs) | Ex vivo Expansion | 0.5 µM | [16] |
| Human Tenon Fibroblasts (HTFs) | Fibrosis Inhibition | 5 - 10 µM | [17] |
| Natural Killer (NK) Cells | Ex vivo Expansion & Maturation | 5 µM | [18] |
Table 2: Comparative Cytotoxicity of GSK-3 Inhibitors (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| CHIR-99021 | Mouse ESCs (ES-D3) | 4.9 µM | Exhibited low toxicity relative to other inhibitors. | [1] |
| CHIR-98014 | Mouse ESCs (ES-D3) | 1.1 µM | Showed the greatest toxicity among compounds tested. | [1] |
| BIO | Mouse ESCs (ES-D3) | 0.48 µM | Highly cytotoxic at concentrations below 1 µM. | [1] |
| SB-216763 | Mouse ESCs (ES-D3) | 5.7 µM | Low toxicity but also showed weaker pathway activation. | [1] |
| CHIR-99021 | Human Tenon Fibroblasts | >20 µM | Cell viability was near 100% at concentrations up to 10 µM for 72h. | [17] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling and the mechanism of CHIR-99021.
References
- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHIR-99021 | Cell Signaling Technology [cellsignal.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. reprocell.com [reprocell.com]
- 7. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 10. agscientific.com [agscientific.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. gsk-3.com [gsk-3.com]
- 14. researchgate.net [researchgate.net]
- 15. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSK 3 inhibition drives maturation of NK cells and enhances their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
CHIR98014 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of CHIR98014 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CHIR98014?
A1: The recommended solvent for dissolving CHIR98014 is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, moisture-free DMSO as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2]
Q2: How can I improve the dissolution of CHIR98014 in DMSO?
A2: To facilitate the dissolution of CHIR98014 in DMSO, gentle warming of the solution to 37°C or brief sonication can be employed.[1] Ensure the vial is tightly sealed during these procedures to prevent moisture absorption.
Q3: What are the optimal storage conditions for CHIR98014 powder and stock solutions?
A3: For long-term stability, CHIR98014 powder should be stored at -20°C under desiccating conditions and can be stable for up to three years.[1][2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to two years.[1][2] For shorter-term storage, -20°C is acceptable for up to one year.[1][2]
Q4: I observed precipitation when I added my CHIR98014 stock solution to the cell culture media. What could be the cause?
A4: Precipitation upon addition to aqueous media is a common issue and can be attributed to several factors:
-
High Final Concentration: The final concentration of CHIR98014 in the media may exceed its aqueous solubility limit.
-
Low Media Temperature: Adding the cold DMSO stock to cold media can cause the compound to precipitate.
-
Insufficient Mixing: Inadequate mixing upon addition can lead to localized high concentrations and precipitation.
-
Media Composition: Components in the cell culture media, such as certain salts or proteins, may interact with CHIR98014 and reduce its solubility.[3]
Q5: What is the typical working concentration range for CHIR98014 in cell culture?
A5: The effective working concentration of CHIR98014 can vary depending on the cell type and the desired biological effect. However, a common range is between 0.1 µM and 10 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| CHIR98014 powder will not dissolve in DMSO. | 1. Low-quality or hydrated DMSO.2. Insufficient solvent volume.3. Inadequate mixing. | 1. Use fresh, anhydrous, high-purity DMSO.[2]2. Ensure the correct volume of DMSO is used to achieve the desired concentration (see table below).3. Gently warm the solution to 37°C or use a sonicator to aid dissolution.[1] |
| Precipitate forms in the DMSO stock solution during storage. | 1. Improper storage temperature.2. Repeated freeze-thaw cycles. | 1. Store stock solutions at -80°C for long-term stability.[1][2]2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] |
| Cloudiness or precipitation is observed in the cell culture media after adding CHIR98014. | 1. Final concentration is too high.2. Shock precipitation due to temperature difference.3. Poor mixing technique. | 1. Perform a serial dilution of your stock solution in pre-warmed media before adding to the main culture.2. Ensure both the media and the CHIR98014 stock solution are at room temperature or 37°C before mixing.3. Add the CHIR98014 solution dropwise while gently swirling the culture vessel to ensure rapid and even dispersion. |
| Inconsistent experimental results. | 1. Degradation of CHIR98014 in stock solution or media.2. Inaccurate concentration of the stock solution. | 1. Prepare fresh working solutions from a properly stored stock for each experiment.2. Verify the initial weighing of the compound and the volume of the solvent. If possible, confirm the concentration using analytical methods like HPLC. |
Quantitative Data Summary
Table 1: Solubility of CHIR98014 in DMSO
| Vendor | Reported Solubility | Molar Concentration | Notes |
| MedchemExpress | 12.5 mg/mL | 25.70 mM | Ultrasonic and warming to 60°C may be needed.[1] |
| Selleck Chemicals | 10 mg/mL | 20.56 mM | Use fresh DMSO as moisture can reduce solubility.[2] |
| Tocris Bioscience | 9.73 mg/mL | 20 mM | Gentle warming may be required. |
| R&D Systems | Soluble to 20 mM | 20 mM | Gentle warming may be required. |
Table 2: Recommended Storage Conditions for CHIR98014
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| Powder | 4°C | 2 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 2 years[1][2] |
| In Solvent (e.g., DMSO) | -20°C | 1 year[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CHIR98014 Stock Solution in DMSO
-
Materials:
-
CHIR98014 powder (Molecular Weight: 486.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the CHIR98014 powder to room temperature before opening the vial to prevent condensation.
-
Weigh out 4.86 mg of CHIR98014 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of CHIR98014 Stock Solution into Cell Culture Media
-
Materials:
-
10 mM CHIR98014 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM CHIR98014 stock solution at room temperature.
-
To achieve a final concentration of 10 µM in your cell culture, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media to get a 100 µM intermediate solution.
-
Gently vortex the intermediate solution.
-
Add the required volume of the intermediate solution to your cell culture vessel. For instance, add 100 µL of the 100 µM solution to 900 µL of media in a well to get a final concentration of 10 µM.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Remember to include a vehicle control in your experiment, which contains the same final concentration of DMSO as the treated samples.
-
Visualizations
Caption: CHIR98014 inhibits GSK-3β, preventing β-catenin degradation and promoting gene expression.
Caption: Workflow for preparing and using CHIR98014 in cell culture experiments.
Caption: A logical guide to troubleshooting CHIR98014 precipitation in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of CHIR 98024 in experiments
Welcome to the technical support center for CHIR-98014. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CHIR-98014, with a specific focus on understanding and overcoming potential off-target effects in experiments.
Frequently Asked Questions (FAQs)
Q1: What is CHIR-98014 and what is its primary mechanism of action?
A1: CHIR-98014 is a potent and highly selective, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] It inhibits both GSK-3 isoforms, GSK-3α and GSK-3β, with very high potency in the low nanomolar range.[3][4] The primary function of GSK-3 is to phosphorylate a wide range of substrates, often marking them for degradation or inactivation. By inhibiting GSK-3, CHIR-98014 prevents the phosphorylation of these substrates. A key consequence is the activation of the canonical Wnt/β-catenin signaling pathway, as GSK-3 inhibition prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate target gene transcription.[3][5]
Q2: I'm observing high levels of cytotoxicity or unexpected phenotypes in my cells after treatment with CHIR-98014. Are these off-target effects?
A2: While CHIR-98014 is highly selective, unexpected cellular responses could be due to off-target effects, especially at higher concentrations.[6][7] Cytotoxicity has been observed in some cell types, such as mouse embryonic stem cells, where an IC50 for viability was reported at 1.1 μM.[8][9] Unanticipated phenotypes can arise from the inhibition of other kinases or the modulation of pathways unrelated to GSK-3.[10][11] It is crucial to first perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell type and assay.
Q3: How can I confirm that my observed biological effect is specifically due to GSK-3 inhibition?
A3: To confirm on-target activity, you should implement a combination of controls:
-
Biochemical Confirmation: Use Western blotting to verify that CHIR-98014 treatment leads to the expected molecular changes, such as an increase in total β-catenin levels or a decrease in the phosphorylation of a known GSK-3 substrate like Tau (at Ser396).[2][12]
-
Genetic Approaches: The gold standard is to use genetic tools. Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out GSK-3 (both α and β isoforms). If the genetic knockdown phenocopies the effect of CHIR-98014, it provides strong evidence for on-target activity.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of CHIR-98014 as a negative control.[14] This helps to rule out effects caused by the chemical scaffold itself.
Q4: What are the known off-target kinases for CHIR-98014?
A4: CHIR-98014 displays excellent selectivity, reported to be over 500-fold more selective for GSK-3β compared to a panel of 20 other protein kinases.[15] However, at much higher concentrations, it can inhibit its closest homologs, such as Cdc2 (Cyclin-dependent kinase 1) with an IC50 of 3.7 µM and Erk2 with an IC50 greater than 10 µM.[2][15] For most cell-based assays where CHIR-98014 is used in the high nanomolar to very low micromolar range, these specific off-target effects are less likely but should be considered if using high concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cell Death / Unexpected Toxicity | The concentration of CHIR-98014 is too high, leading to off-target effects or exaggerated on-target effects. | 1. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the IC50 for toxicity in your cell line. 2. Establish the minimum concentration required to achieve the desired on-target effect (e.g., β-catenin stabilization). 3. Compare with a more recent and highly selective GSK-3 inhibitor like CHIR-99021, which has shown lower toxicity in some systems.[9][16] |
| Inconsistent Results Between Experiments | 1. Variability in compound concentration due to improper storage or dilution. 2. Differences in cell density, passage number, or metabolic state. | 1. Prepare fresh dilutions of CHIR-98014 from a DMSO stock for each experiment. Store stock solutions at -20°C or -80°C.[8] 2. Standardize cell culture conditions rigorously, including seeding density and passage number. |
| Observed Effect Does Not Match Genetic Knockdown of GSK-3 | The effect is likely off-target. | 1. Consult kinase profiling data to identify potential off-target kinases.[6] 2. Use a highly selective inhibitor for the suspected off-target kinase to see if it recapitulates the phenotype. 3. Consider that CHIR-98014 inhibits both GSK-3α and GSK-3β; ensure your genetic knockdown targets both isoforms.[17] |
| No On-Target Effect Observed (e.g., No β-catenin stabilization) | 1. The concentration of CHIR-98014 is too low. 2. The compound has degraded. 3. The cell line has a non-functional Wnt pathway downstream of GSK-3. | 1. Increase the concentration of CHIR-98014. The EC50 for cellular effects is often significantly higher than the biochemical IC50.[4][15] 2. Use a fresh vial of the compound. 3. Confirm pathway integrity by treating with recombinant Wnt3a protein as a positive control.[5][9] |
Quantitative Data Summary
Table 1: Potency and Selectivity of CHIR-98014
| Target | Assay Type | Potency Value | Reference(s) |
| GSK-3β | Cell-Free IC50 | 0.58 nM | [3][8][15] |
| GSK-3α | Cell-Free IC50 | 0.65 nM | [3][8][15] |
| GSK-3β (human) | Cell-Free Ki | 0.87 nM | [2][15] |
| Cdc2 | Cell-Free IC50 | 3.7 µM | [2][15] |
| Erk2 | Cell-Free IC50 | >10 µM | [2] |
| Selectivity | Ratio vs. other kinases | >500-fold | [3][15] |
Table 2: Reported Cellular Working Concentrations of CHIR-98014
| Cell Type / System | Application | Effective Concentration | Reference(s) |
| CHO-IR cells, Rat Hepatocytes | Glycogen Synthase (GS) Stimulation | EC50: ~107 nM | [4][8][15] |
| Mouse Embryonic Stem (ES) Cells | Induction of Brachyury expression | EC50: 0.32 µM | [8][9] |
| Mouse ES-CCE Cells | Cytotoxicity | IC50: 1.1 µM | [8][9] |
| Human Skeletal Muscle Cells | Glucose incorporation into glycogen | 2 µM | [14] |
| Human ERMS Cancer Cells | Induction of differentiation | Not specified, used with other GSK-3i | [5][13] |
| Human Adipose Stem Cells | Wnt signaling activation | Not specified | [3] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target Engagement
This protocol is used to confirm that CHIR-98014 is engaging its target, GSK-3, in a cellular context by measuring the accumulation of β-catenin.
-
Cell Seeding: Plate cells (e.g., HEK293T, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with a range of CHIR-98014 concentrations (e.g., 0 nM, 100 nM, 500 nM, 1 µM, 5 µM) and a vehicle control (DMSO, final concentration ≤0.1%) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against total β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A significant increase in the β-catenin band intensity relative to the vehicle control indicates successful on-target GSK-3 inhibition.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of CHIR-98014 against a kinase of interest.
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% BSA).[15]
-
Plate Setup: In a 96-well polypropylene plate, add the reaction buffer, the purified kinase enzyme, and a specific peptide substrate for that kinase.
-
Inhibitor Addition: Add CHIR-98014 (serially diluted in DMSO) or a DMSO control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. A common final concentration is 1 µM [³²P]-ATP to enable detection.[8][15]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA (e.g., 20 mM EDTA).[8][15]
-
Detection of Phosphorylation:
-
Transfer aliquots of the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the plate multiple times with phosphoric acid or PBS to remove unincorporated [³²P]-ATP.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each CHIR-98014 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Canonical Wnt signaling pathway with and without GSK-3 inhibition by CHIR-98014.
Caption: Experimental workflow for troubleshooting potential off-target effects of CHIR-98014.
Caption: Logical relationships between different experimental controls for validating CHIR-98014 effects.
References
- 1. CHIR 98014, ATP-competitive GSK3 inhibitor (CAS 252935-94-7) | Abcam [abcam.com]
- 2. GSK-3 Inhibitor XXIX, CHIR98014 | 252935-94-7 [sigmaaldrich.com]
- 3. CHIR 98014 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. pnas.org [pnas.org]
- 6. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in CHIR-98024-Mediated Wnt Activation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing CHIR-98024 to activate the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CHIR-98024?
CHIR-98024 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a key negative regulator of the canonical Wnt signaling pathway. By inhibiting both GSK3α and GSK3β isoforms, CHIR-98024 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes by complexing with TCF/LEF transcription factors.
Q2: What is the optimal concentration of CHIR-98024 to use for Wnt activation?
The optimal concentration of CHIR-98024 is highly dependent on the cell type and the specific experimental context. While CHIR-98024 exhibits low nanomolar IC50 values for GSK3 inhibition in biochemical assays, effective activation of the Wnt pathway in cellular assays typically requires concentrations in the low micromolar range (e.g., 1-10 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological outcome.
Q3: How long should I treat my cells with CHIR-98024?
The optimal treatment duration can vary from a few hours to several days, depending on the experimental goals. For inducing differentiation of stem cells, treatment times can range from 24 to 72 hours or longer. For transient activation of Wnt signaling, shorter incubation times may be sufficient. It is recommended to perform a time-course experiment to determine the ideal treatment duration for your specific application.
Q4: What are the potential off-target effects of CHIR-98024?
While CHIR-98024 is highly selective for GSK3, at the higher micromolar concentrations often used for Wnt activation, it can exhibit off-target activity against other kinases. This can lead to unintended biological effects. It is important to be aware of these potential off-target effects and to include appropriate controls in your experiments.
Q5: How should I store and handle CHIR-98024?
CHIR-98024 is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Stock solutions are usually prepared in DMSO and should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The stability of CHIR-98024 in cell culture media can be influenced by factors such as pH and the presence of other components. It is advisable to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide
Problem 1: Low or No Wnt Pathway Activation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal CHIR-98024 Concentration | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Low Cell Confluency | Ensure cells are at an optimal confluency (typically 70-80%) at the time of treatment. Cell-cell contacts can influence signaling pathways. |
| Reagent Quality or Degradation | Use a fresh aliquot of CHIR-98024 stock solution. Ensure proper storage conditions have been maintained. Consider purchasing a new batch of the compound. |
| Cell Line Responsiveness | Verify that your cell line is responsive to Wnt signaling. Test a known Wnt activator (e.g., Wnt3a conditioned media) as a positive control. |
| Assay Sensitivity | If using a reporter assay, ensure the reporter construct is functioning correctly and that the transfection efficiency is adequate. For qPCR, check primer efficiency and RNA quality. |
Problem 2: High Cell Death or Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| CHIR-98024 Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 or IC50 for your cell line and use a concentration well below this value. |
| Prolonged Treatment Duration | Reduce the duration of CHIR-98024 treatment. |
| Media Components or Batch Variability | Test a different batch of cell culture medium or serum. Some components may interact negatively with the compound. |
| Cellular Stress | Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, and temperature). Avoid over-confluency. |
| Off-Target Effects | Consider the possibility of off-target effects leading to toxicity. If possible, use a structurally different GSK3 inhibitor as a control to see if the toxic effects are specific to CHIR-98024. |
Problem 3: Inconsistent or Variable Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Practices | Standardize all cell culture parameters, including cell passage number, seeding density, and media changes. |
| Batch-to-Batch Variation of Reagents | Use the same batch of CHIR-98024, media, and supplements for a set of comparative experiments. If a new batch is introduced, perform a validation experiment. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of CHIR-98024. |
| Variability in Transfection Efficiency | Optimize and standardize your transfection protocol if using reporter assays. Include a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. |
| Biological Variability | Perform a sufficient number of biological replicates to account for inherent biological variation. |
Quantitative Data
Table 1: Off-Target Kinase Profile of CHIR-99021 (a close analog of CHIR-98024)
| Kinase | % Inhibition at 10 µM |
| GSK3α | 99.9 |
| GSK3β | 99.9 |
| CDK9 | 88.1 |
| CK1γ1 | 85.8 |
| LIMK1 | 78.9 |
| CDK2/CycA2 | 79.3 |
| DYRK1B | 70.5 |
| CK1γ3 | 70.5 |
| CDK2/CycE1 | 67.2 |
| MAP2K6 | 65.3 |
| CDK4 | 65.3 |
| Erk5 | 61.3 |
| PLK1 | 59.2 |
| PKR | 57.1 |
| HIPK4 | 55.5 |
| BRAF | 53.8 |
| RSK3 | 53.6 |
| MELK | 53.5 |
| MLK3 | 52.7 |
| CDK5 | 51.2 |
Data is illustrative and may vary between different kinase profiling panels and experimental conditions.
Table 2: Cytotoxicity of CHIR Compounds in Different Cell Lines
| Compound | Cell Line | Assay | IC50 / CC50 |
| CHIR-99021 | Mouse ES-D3 | Viability Assay | 4.9 µM[1] |
| CHIR-99021 | Mouse ES-CCE | Viability Assay | >10 µM[1] |
| CHIR-98014 | Mouse ES-D3 | Viability Assay | 1.1 µM[1] |
| CHIR-98014 | Mouse ES-CCE | Viability Assay | 0.8 µM[1] |
| CHIR-99021 | VA-ES-BJ (Epithelioid Sarcoma) | MTS Assay | ~100 µM (at 24h)[2] |
| CHIR-99021 | NEPS (Epithelioid Sarcoma) | MTS Assay | ~50 µM (at 24h)[2] |
| CHIR-99021 | Human Tenon's Fibroblasts (HTFs) | MTT Assay | >20 µM (up to 72h) |
IC50 (half maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the assay method and duration of treatment.
Experimental Protocols
Protocol 1: TOP/FOP Flash Luciferase Reporter Assay for Wnt Activity
This protocol is for measuring the activity of the canonical Wnt signaling pathway using the TOPflash/FOPflash reporter system. TOPflash contains multiple TCF/LEF binding sites driving luciferase expression, while FOPflash contains mutated, non-functional sites and serves as a negative control.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
CHIR-98024
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA mixture containing 200 ng of either TOPflash or FOPflash plasmid and 20 ng of Renilla luciferase plasmid.
-
Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the desired concentration of CHIR-98024 or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Calculate the fold change in TOPflash activity relative to the vehicle-treated control. FOPflash activity should remain low and unchanged.
-
Protocol 2: Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol describes how to measure the expression of Wnt target genes, such as AXIN2 and LEF1, in response to CHIR-98024 treatment.
Materials:
-
Cells of interest
-
CHIR-98024
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to the desired confluency.
-
Treat cells with the desired concentration of CHIR-98024 or vehicle control for the desired duration.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its quality.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for your target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the Ct values for each gene.
-
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Protocol 3: MTT Assay for Cytotoxicity Assessment
This protocol is for determining the cytotoxic effect of CHIR-98024 on a cell line using the MTT assay, which measures cell metabolic activity.
Materials:
-
Cells of interest
-
96-well plate
-
CHIR-98024
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of CHIR-98024 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CHIR-98024 or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the CHIR-98024 concentration and determine the IC50 or CC50 value.
-
Signaling Pathways and Workflows
Caption: Wnt signaling pathway activation by CHIR-98024.
Caption: Troubleshooting workflow for CHIR-98024 experiments.
References
- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
CHIR 98024 Technical Support Center: Enhancing Experimental Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using CHIR 98024, a potent GSK-3 inhibitor. Our goal is to improve the reproducibility of your experiments by offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, cell-permeable inhibitor of glycogen synthase kinase 3 (GSK-3). It targets both GSK-3α and GSK-3β isoforms at nanomolar concentrations.[1] By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, a key component of the canonical Wnt signaling pathway. This leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[2][3] This activation of the Wnt pathway is crucial for various cellular processes, including stem cell self-renewal and differentiation.[4][5]
Q2: What is the difference between this compound and CHIR 99021?
Both this compound and CHIR 99021 are highly potent and selective GSK-3 inhibitors that activate the Wnt/β-catenin signaling pathway.[3][6] They are structurally related aminopyrimidine derivatives. While both are used in stem cell research, CHIR 99021 is more commonly cited in recent literature for maintaining pluripotency and directing differentiation. Comparative studies have shown that both compounds effectively activate Wnt signaling, but they can exhibit different levels of cytotoxicity depending on the cell line and concentration.[2][3] For instance, in one study with mouse embryonic stem cells, CHIR 98014 (a closely related compound) showed higher toxicity than CHIR 99021.[2] The choice between the two may depend on the specific cell type and experimental goals, and it is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific application.
Q3: How should I prepare and store this compound stock solutions?
For optimal reproducibility, proper handling of this compound is critical.
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Preparation: To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.86 mg of this compound (MW: 486.31 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the DMSO stock solution at -20°C or -80°C for long-term stability. A product data sheet suggests storage at -80°C for up to 2 years and at -20°C for up to 1 year.[1]
-
Working Solution: When preparing your working solution, thaw a single aliquot of the stock solution and dilute it in your pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Cell Viability or Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal, non-toxic concentration for your specific cell line. IC50 values can vary significantly between cell types. For example, the IC50 for mouse embryonic stem cell line ES-CCE was found to be 1.1 µM.[2] |
| The final concentration of DMSO is too high. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess its effect on your cells. | |
| Inconsistent or No Desired Effect (e.g., no differentiation, no maintenance of pluripotency) | Suboptimal concentration of this compound. | The effective concentration can be highly cell-type and context-dependent. Titrate the concentration of this compound to find the optimal range for your desired outcome. For example, while 1 µM of CHIR-98014 was effective in inducing Brachyury expression in mouse embryonic stem cells, the EC50 for this effect was 0.32 µM.[2] |
| Instability of this compound in the culture medium. | The stability of small molecules can be affected by the components of the cell culture medium and incubation conditions.[7] Minimize the time the diluted compound spends at 37°C before being added to the cells. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. | |
| Cell density is not optimal. | Cell density can influence the cellular response to signaling molecules. Optimize your seeding density to ensure consistent results. | |
| Precipitation of this compound in Cell Culture Medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Although soluble in DMSO, this compound has limited solubility in aqueous solutions like cell culture media.[8] Ensure that the stock solution is well-mixed before further dilution. When diluting, add the stock solution to the medium dropwise while gently vortexing to facilitate mixing. If precipitation persists, consider using a lower final concentration. |
| The stock solution was not properly stored or has undergone multiple freeze-thaw cycles. | Use a fresh aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Observed Off-Target Effects | The concentration of this compound is too high, leading to inhibition of other kinases. | While this compound is highly selective for GSK-3, very high concentrations may lead to off-target effects.[9] Use the lowest effective concentration determined from your dose-response experiments. |
| The observed phenotype is due to the inhibition of other kinases. | To confirm that the observed effect is due to GSK-3 inhibition, consider using another structurally different GSK-3 inhibitor as a positive control. Additionally, you can perform rescue experiments by activating downstream components of the Wnt pathway. |
Quantitative Data Summary
Table 1: IC50 and EC50 Values for CHIR 98014 (a close analog of this compound)
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 (GSK-3α) | Cell-free assay | 0.65 nM | [1] |
| IC50 (GSK-3β) | Cell-free assay | 0.58 nM | [1] |
| IC50 (Cytotoxicity) | Mouse ES-D3 cells | 1.1 µM | [2] |
| EC50 (Glycogen Synthase Stimulation) | CHO-IR cells | 106 nM | [1] |
| EC50 (Glycogen Synthase Stimulation) | Rat hepatocytes | 107 nM | [1] |
| EC50 (Brachyury-positive cells) | Mouse ES-D3 cells | 0.32 µM | [2] |
Experimental Protocols
Protocol 1: General Preparation of this compound for Cell Culture Experiments
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Dilute the stock solution directly into the pre-warmed medium to the final desired concentration. Mix well by gentle pipetting or inverting the tube.
-
Ensure the final DMSO concentration is below the cytotoxic threshold for your cells (typically ≤ 0.1%).
-
Add the this compound-containing medium to your cells immediately.
-
Protocol 2: Induction of Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs) (Adapted from a protocol using a GSK-3 inhibitor)
This protocol is adapted from established methods that utilize a GSK-3 inhibitor to initiate cardiac differentiation.[10][11][12] It is recommended to optimize the concentration of this compound and the timing of its application for your specific hPSC line.
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Initiation of Differentiation (Day 0):
-
Aspirate the mTeSR1 medium.
-
Add RPMI medium supplemented with B27 minus insulin containing the optimized concentration of this compound (a starting concentration of 1-5 µM is recommended for optimization).
-
-
Wnt Inhibition (Day 3):
-
After 48-72 hours, replace the medium with fresh RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., IWP2 or XAV939) to promote cardiac mesoderm specification.
-
-
Cardiomyocyte Maturation (Day 5 onwards):
-
Replace the medium every 2-3 days with RPMI/B27 with insulin.
-
Beating cardiomyocytes can typically be observed between days 8 and 12.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Maintaining embryonic stem cell pluripotency with Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CHIR-98024-Induced Cell Death
Welcome to the technical support center for CHIR-98024. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize CHIR-98024-induced cell death in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CHIR-98024 and why does it cause cell death?
A1: CHIR-98024 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3) with IC50 values of 0.65 nM and 0.58 nM for GSK-3α and GSK-3β, respectively[1]. By inhibiting GSK-3, CHIR-98024 activates the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes, including differentiation and proliferation[2][3]. However, at certain concentrations and in specific cell types, inhibition of GSK-3 can lead to unintended cell death, primarily through the induction of apoptosis[4][5].
Q2: Is the observed cell death in my culture apoptosis or necrosis?
A2: CHIR-98024-induced cell death is predominantly reported to be apoptosis. This is a form of programmed cell death characterized by specific morphological and biochemical features, including cell shrinkage, membrane blebbing, and activation of caspases. Necrosis, on the other hand, is a form of uncontrolled cell death resulting from acute injury and is typically associated with inflammation. Studies have shown that treatment with GSK-3 inhibitors like CHIR-98014 can lead to the cleavage of caspase-3, a key executioner of apoptosis.
Q3: At what concentration does CHIR-98024 become toxic?
A3: The cytotoxic concentration of CHIR-98024 can vary significantly depending on the cell type and experimental conditions. It is crucial to perform a dose-response experiment for your specific cell line. For a close analog, CHIR-98014, significant toxicity has been observed in the low micromolar range in some cell types. For example, in mouse embryonic stem cells, CHIR-98014 has an IC50 of 1.1 μM in ES-D3 cells and is even more toxic to ES-CCE cells.
Q4: How can I reduce CHIR-98024-induced cell death in my experiments?
A4: Several strategies can be employed to minimize CHIR-98024-induced cytotoxicity:
-
Optimize Concentration and Exposure Time: This is the most critical step. Perform a thorough dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time required to achieve your desired biological effect.
-
Consider Co-treatment with Antioxidants: CHIR-98024-induced apoptosis has been linked to the generation of Reactive Oxygen Species (ROS). While direct evidence for specific antioxidants with CHIR-98024 is limited, co-treatment with antioxidants like N-acetylcysteine (NAC) is a common strategy to mitigate oxidative stress-induced cell death.
-
Modulate Related Signaling Pathways: The JNK and mTOR signaling pathways have been implicated in GSK-3 inhibitor-induced apoptosis. Depending on your experimental context, co-treatment with specific inhibitors of these pathways could potentially reduce cell death. However, this approach requires careful consideration of potential off-target effects.
-
Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy and growing in optimal conditions before and during treatment. Factors like cell density, passage number, and media quality can influence susceptibility to drug-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations. | Cell line is highly sensitive to GSK-3 inhibition. | Perform a wider dose-response curve starting from the nanomolar range. Consider using a less potent GSK-3 inhibitor if the experimental goals allow. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of the solvent used to dissolve CHIR-98024 to rule out solvent-induced toxicity. | |
| Inconsistent results between experiments. | Variability in cell health or culture conditions. | Standardize cell passage number, seeding density, and ensure consistent media composition and quality. |
| Degradation of CHIR-98024 stock solution. | Prepare fresh stock solutions regularly and store them appropriately according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Desired biological effect is only seen at toxic concentrations. | Narrow therapeutic window for your cell line. | Explore shorter exposure times (pulse treatment) followed by a recovery period in a drug-free medium. Consider co-treatment strategies to mitigate toxicity (see FAQs). |
Data Presentation
Table 1: Cytotoxicity of the CHIR-98024 analog, CHIR-98014, in Mouse Embryonic Stem Cells
| Cell Line | IC50 (μM) |
| ES-D3 | 1.1 |
| ES-CCE | < 1.1 (higher toxicity observed) |
Data from a 3-day treatment period, assessed by MTT assay.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of CHIR-98024 using an MTT Assay
This protocol provides a general framework for assessing cell viability upon treatment with CHIR-98024. Optimization for specific cell lines is recommended.
Materials:
-
CHIR-98024
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a series of dilutions of CHIR-98024 in your cell culture medium. It is advisable to perform a wide range of concentrations initially (e.g., from nanomolar to high micromolar) to determine the toxic range. Include a vehicle control (medium with the same concentration of solvent used for CHIR-98024).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CHIR-98024 or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathways and Workflows
CHIR-98024-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway for CHIR-98024-induced apoptosis, primarily based on findings related to its close analog, CHIR-98014. Inhibition of GSK-3β can lead to the generation of reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. The JNK pathway has also been implicated in mediating this apoptotic response.
References
- 1. GSK-3 inhibitors enhance TRAIL-mediated apoptosis in human gastric adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 inhibitors enhance TRAIL-mediated apoptosis in human gastric adenocarcinoma cells | PLOS One [journals.plos.org]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
common pitfalls to avoid when using CHIR 98024
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CHIR 98024, a potent GSK3 inhibitor and activator of the Wnt/β-catenin signaling pathway. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common pitfalls and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule that functions as a highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). It targets both GSK3α and GSK3β isoforms with high affinity. By inhibiting GSK3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes. Therefore, this compound is a powerful activator of the canonical Wnt/β-catenin signaling pathway.[1][2]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in various research areas, particularly in:
-
Stem Cell Biology: It is instrumental in directing the differentiation of pluripotent stem cells (PSCs) into various lineages, such as cardiomyocytes and definitive endoderm.[2][3]
-
Disease Modeling: Its ability to modulate the Wnt pathway makes it a valuable tool for studying diseases where this pathway is dysregulated, such as cancer and neurodegenerative disorders.
-
Metabolic Research: this compound has been shown to improve glucose disposal and insulin sensitivity in preclinical models.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).[1] Use high-quality, anhydrous DMSO to prepare your stock solution.[4]
-
Stock Solution Concentration: A common stock solution concentration is 10 mM or 20 mM in DMSO. Gentle warming can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When stored at -20°C, the solution is stable for at least one year, and at -80°C, for up to two years.[1] Protect from light.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental goal. It is crucial to perform a dose-response experiment to determine the ideal concentration for your system. However, a general starting range is between 0.5 µM and 5 µM. For example, in mouse embryonic stem cells, concentrations around 1 µM have been shown to effectively activate Wnt signaling.[5]
Troubleshooting Guide
Problem 1: Precipitation of CHIR 98014 in cell culture medium.
-
Possible Cause: The concentration of CHIR 98014 exceeds its solubility limit in the aqueous culture medium, a phenomenon known as "solvent shock" when diluting a concentrated DMSO stock. Components in the media can also affect solubility.[6]
-
Solution:
-
Verify Stock Solution: Ensure your DMSO stock is fully dissolved. If you observe any precipitate, gently warm the solution.
-
Optimize Dilution: Instead of adding the concentrated stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media and then add this to the final culture volume.
-
Determine Maximum Soluble Concentration: Perform a serial dilution of CHIR 98014 in your specific cell culture medium and incubate at 37°C. Visually inspect for precipitation after a few hours to determine the highest soluble concentration.[6]
-
Problem 2: Observed cytotoxicity or changes in cell morphology.
-
Possible Cause: The concentration of CHIR 98014 may be too high for your specific cell line, leading to off-target effects or cellular stress.[5][7] Different cell lines can exhibit varying sensitivities.[5]
-
Solution:
-
Perform a Dose-Response Curve: Test a range of CHIR 98014 concentrations to identify the optimal balance between potent pathway activation and minimal cytotoxicity.
-
Assess Cell Viability: Use a standard cytotoxicity assay, such as the MTT assay, to quantify the effect of different concentrations on cell viability.[5][8]
-
Monitor Morphology: Regularly observe cell morphology under a microscope. Look for signs of stress such as rounding, detachment, or blebbing.
-
Include Vehicle Control: Always include a DMSO-only control at the same final concentration used for your CHIR 98014 treatment to ensure that the observed effects are not due to the solvent.[5]
-
Problem 3: Inconsistent or unexpected experimental results.
-
Possible Cause: Variability in experimental conditions, reagent stability, or off-target effects of CHIR 98014.
-
Solution:
-
Standardize Protocols: Ensure consistency in cell seeding density, passage number, and treatment duration.[9]
-
Freshly Prepare Working Solutions: Prepare fresh dilutions of CHIR 98014 from a frozen stock for each experiment to avoid degradation.
-
Consider Off-Target Effects: While CHIR 98014 is highly selective for GSK3, at higher concentrations, the possibility of off-target kinase inhibition increases. If you suspect off-target effects, consider using a lower concentration or a structurally different GSK3 inhibitor to confirm your findings.
-
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 486.31 g/mol | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 20 mM in DMSO with gentle warming | |
| IC₅₀ for GSK3α | 0.65 nM | [1][2] |
| IC₅₀ for GSK3β | 0.58 nM | [1][2] |
| Selectivity | >500-fold for GSK3β over a range of other kinases | [2] |
Table 2: Comparative Cytotoxicity of GSK3 Inhibitors in Mouse Embryonic Stem Cells (ES-D3 line)
| Compound | IC₅₀ for Cell Viability (µM) | Reference |
| CHIR 98014 | 1.1 | [5][8] |
| CHIR 99021 | 4.9 | [5] |
| BIO | 0.48 | [5] |
| SB-216763 | 5.7 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of this compound provided by the manufacturer (Molecular Weight: 486.31 g/mol ). For example, to prepare a 10 mM stock from 1 mg of this compound, you would add 205.6 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be used to aid solubility.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C and protect them from light.
-
Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes
This protocol is adapted from a method utilizing a GSK3 inhibitor for cardiac differentiation and can be applied using this compound.[2][3]
-
Cell Culture:
-
Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
-
Initiation of Differentiation (Day 0):
-
Aspirate the mTeSR1 medium and replace it with RPMI/B27 medium (without insulin) containing this compound at a pre-optimized concentration (e.g., 1-5 µM).
-
-
Mesoderm Induction (Day 1):
-
After 24 hours, replace the medium with fresh RPMI/B27 (without insulin).
-
-
Cardiac Progenitor Specification (Day 3):
-
Replace the medium with RPMI/B27 (with insulin) containing a Wnt inhibitor (e.g., IWP2 or XAV939) to promote cardiac specification.
-
-
Cardiomyocyte Maturation (Day 7 onwards):
-
From day 7, culture the cells in RPMI/B27 (with insulin) and change the medium every 2-3 days.
-
Beating cardiomyocytes can typically be observed between days 8 and 12.
-
Protocol 3: MTT Assay for Assessing Cytotoxicity
This protocol is a standard method to evaluate the effect of this compound on cell viability.[5]
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the action of this compound.
Caption: A troubleshooting workflow for common issues when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Effects of CHIR-98014 on Wnt Target Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CHIR-98014 with other common Wnt signaling pathway activators. The data presented here, compiled from various studies, is intended to assist researchers in selecting the appropriate tool for their specific experimental needs. We will delve into the mechanism of action, comparative efficacy on Wnt target gene expression, and potential confounding factors such as cytotoxicity.
Introduction to CHIR-98014 and Wnt Signaling Activation
CHIR-98014 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] GSK-3 is a key negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, CHIR-98014 prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of TCF/LEF-mediated transcription of Wnt target genes.[3][4] This mechanism makes CHIR-98014 a powerful tool for activating the Wnt signaling cascade in a ligand-independent manner.
Comparative Analysis of Wnt Pathway Activators
Several small molecules are utilized to activate the Wnt signaling pathway, primarily through the inhibition of GSK-3. This section compares CHIR-98014 with its close analog CHIR-99021, as well as other commonly used GSK-3 inhibitors like BIO (6-bromoindirubin-3'-oxime) and SB-216763. We also introduce alternative mechanisms of Wnt pathway modulation by including inhibitors of Porcupine (IWP-2 and WNT-C59), an enzyme essential for Wnt ligand secretion.
Potency and Efficacy on Wnt Target Gene Expression
The efficacy of these compounds is typically assessed by measuring the expression of downstream Wnt target genes. Key among these are Axin2, a classic negative feedback regulator of the pathway, the transcription factor Lef1, and genes involved in cell cycle progression and proliferation such as Cyclin D1 and c-Myc. Another important marker, particularly in the context of embryonic stem cell differentiation, is the T-box transcription factor Brachyury (T).
Below is a summary of quantitative data from studies comparing the effects of CHIR-98014 and its alternatives on the expression of these target genes.
| Compound | Target Gene | Cell Line | Concentration | Fold Change in Gene Expression (relative to control) | Citation(s) |
| CHIR-98014 | T (Brachyury) | Mouse ES-D3 | 1 µM | ~2500-fold | [5] |
| LGR5 | Co01 | 1 µM | Significant increase | [6] | |
| CK20 | Co01 | 1 µM | Significant increase | [6] | |
| CHIR-99021 | T (Brachyury) | Mouse ES-D3 | 5 µM | ~2500-fold | [5] |
| Axin2 | Mouse NPCs | High concentration | Marked and rapid enhancement | [5] | |
| Lef1 | Mouse NPCs | High concentration | Marked and rapid enhancement | [5] | |
| LGR5 | Co01 | 2.5 µM | Significant increase | [6] | |
| CK20 | Co01 | 2.5 µM | Significant increase | [6] | |
| BIO | T (Brachyury) | Mouse ES-D3 | 0.5 µM | Minor increase | [5] |
| SB-216763 | T (Brachyury) | Mouse ES-D3 | 5 µM | No significant increase | [5] |
Cytotoxicity Profile
An important consideration when choosing a small molecule is its potential for off-target effects and cytotoxicity. A comparative study in mouse embryonic stem cells revealed significant differences in the toxicity of various GSK-3 inhibitors.[5]
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| CHIR-98014 | Mouse ES-D3 | 1.1 | [5] |
| CHIR-99021 | Mouse ES-D3 | 4.9 | [5] |
| BIO | Mouse ES-D3 | < 1 (highly toxic) | [5] |
| SB-216763 | Mouse ES-D3 | 5.7 | [5] |
These findings suggest that while both CHIR compounds are potent Wnt activators, CHIR-99021 exhibits a more favorable therapeutic window with lower cytotoxicity compared to CHIR-98014 in this cell line.[5]
Experimental Protocols
To aid in the validation of CHIR-98014 and other Wnt activators, we provide detailed protocols for key experiments.
Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression
This protocol outlines the steps to quantify the mRNA levels of Wnt target genes following treatment with a Wnt pathway activator.
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a suitable culture vessel.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of CHIR-98014 or other compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., AXIN2, LEF1, CCND1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the expression of the target gene to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control.
-
TOP/FOP Flash Luciferase Reporter Assay for Wnt Pathway Activity
This assay provides a quantitative measure of TCF/LEF-mediated transcriptional activity.
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization). A FOPflash plasmid with mutated TCF/LEF binding sites can be used as a negative control.
-
Allow 24 hours for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with different concentrations of CHIR-98014 or other Wnt activators.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of reporter activity relative to the vehicle-treated control.
-
Western Blotting for β-catenin Stabilization
This protocol allows for the visualization and quantification of total and active (non-phosphorylated) β-catenin levels.
-
Protein Extraction:
-
Treat cells with the compounds of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin or active β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize the β-catenin signal.
-
Quantify band intensities using densitometry software.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Canonical Wnt Signaling Pathway and the Action of CHIR-98014.
Caption: Experimental Workflow for Validating Wnt Pathway Activation.
Caption: Logical Framework for Comparing Wnt Pathway Modulators.
Conclusion
CHIR-98014 is a highly effective activator of the Wnt/β-catenin signaling pathway, potently inducing the expression of a wide range of Wnt target genes. Its primary competitor, CHIR-99021, demonstrates comparable efficacy in pathway activation but exhibits a more favorable cytotoxicity profile in some cell systems. The choice between these and other Wnt activators will depend on the specific experimental context, including the cell type used and the desired duration of pathway activation. For studies requiring the inhibition of Wnt ligand secretion rather than downstream signal amplification, Porcupine inhibitors like IWP-2 and Wnt-C59 offer a valuable alternative. Researchers should carefully consider the data presented in this guide and perform appropriate validation experiments to ensure the optimal choice and concentration of a Wnt pathway modulator for their research goals.
References
- 1. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
A Comparative Guide to CHIR98014 and CHIR99021 for Cardiac Differentiation
For Researchers, Scientists, and Drug Development Professionals
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes is a cornerstone of cardiovascular research, drug discovery, and regenerative medicine. Small molecules that modulate the Wnt/β-catenin signaling pathway have proven instrumental in this process. Among the most potent inducers of cardiac differentiation are inhibitors of Glycogen Synthase Kinase 3 (GSK3), with CHIR98014 and CHIR99021 being two prominent examples. This guide provides an objective comparison of these two molecules for cardiac differentiation, supported by experimental data and detailed protocols.
At a Glance: CHIR98014 vs. CHIR99021
| Feature | CHIR98014 | CHIR99021 |
| Primary Target | Glycogen Synthase Kinase 3 (GSK3) | Glycogen Synthase Kinase 3 (GSK3) |
| Mechanism of Action | ATP-competitive inhibitor of GSK3, leading to the stabilization of β-catenin and activation of the canonical Wnt signaling pathway. | Highly potent and selective ATP-competitive inhibitor of GSK3, leading to the stabilization of β-catenin and activation of the canonical Wnt signaling pathway. |
| Reported Efficacy in Cardiac Differentiation | Less commonly reported in literature for cardiac differentiation compared to CHIR99021. | Widely used and reported to efficiently induce cardiac differentiation with high yields (often >80% cTnT+ cells).[1] |
| Potency (Wnt Activation) | Potent activator of the Wnt/β-catenin pathway.[2][3] | Very potent activator of the Wnt/β-catenin pathway.[2][3] |
| Cytotoxicity | Higher cytotoxicity observed in mouse embryonic stem cells compared to CHIR99021.[2][3] | Lower cytotoxicity observed in mouse embryonic stem cells compared to CHIR98014.[2][3] |
Quantitative Data Summary
A direct comparison of the cytotoxicity and Wnt/β-catenin pathway activation of CHIR98014 and CHIR99021 was performed in mouse embryonic stem cells (mESCs). The following table summarizes the key findings from this study.
| Parameter | CHIR98014 | CHIR99021 | Cell Line | Reference |
| IC50 for Cytotoxicity | 1.1 µM | 4.9 µM | ES-D3 | Naujok et al., 2014[2] |
| Wnt/β-catenin Activation (vs. Wnt3a) | Significant activation, comparable to CHIR99021 | Significant activation | ES-D3 | Naujok et al., 2014[2] |
| Mesoderm Induction (T gene expression) | ~2,500-fold induction | ~2,500-fold induction | ES-D3 | Naujok et al., 2014[2] |
These data indicate that while both compounds are potent activators of the Wnt pathway and inducers of mesoderm, CHIR99021 exhibits a significantly lower cytotoxicity profile in pluripotent stem cells , with an IC50 value approximately 4.5 times higher than that of CHIR98014.[2]
Signaling Pathway and Experimental Workflow
The process of cardiac differentiation from PSCs using GSK3 inhibitors involves a timed modulation of the Wnt signaling pathway. Initially, activation of the pathway is required to induce mesoderm, the germ layer from which the heart develops. Subsequently, the pathway is inhibited to promote the specification of cardiac progenitors.
Experimental Protocols
Below are representative protocols for cardiac differentiation using CHIR99021. Due to the limited literature on CHIR98014 for this specific application, a direct protocol is not available. However, based on its similar mechanism but higher cytotoxicity, a lower concentration range would be a logical starting point for optimization.
Protocol 1: Monolayer Differentiation of hPSCs using CHIR99021
This protocol is adapted from established methods for efficient cardiac differentiation.[1]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
B-27 Supplement (with insulin)
-
CHIR99021 (stock solution in DMSO)
-
IWP2 (Wnt inhibitor, stock solution in DMSO)
-
Penicillin-Streptomycin
Procedure:
-
Day -3 to 0: Seeding and Expansion of hPSCs
-
Seed hPSCs onto Matrigel-coated plates in mTeSR1 medium.
-
Culture until cells reach 80-90% confluency.
-
-
Day 0: Mesoderm Induction
-
Aspirate mTeSR1 medium and replace it with RPMI/B-27 (minus insulin) medium containing CHIR99021. The optimal concentration of CHIR99021 is often cell-line dependent and typically ranges from 6 to 12 µM.[1]
-
Incubate for 24-48 hours.
-
-
Day 2: Cardiac Progenitor Specification
-
Aspirate the CHIR99021-containing medium.
-
Add fresh RPMI/B-27 (minus insulin) medium containing a Wnt inhibitor (e.g., 5 µM IWP2).
-
Incubate for 48 hours.
-
-
Day 5: Cardiomyocyte Maturation
-
Aspirate the Wnt inhibitor-containing medium.
-
Add fresh RPMI/B-27 (with insulin) medium.
-
Change the medium every 2-3 days.
-
-
Day 10-14: Observation
-
Spontaneously contracting cardiomyocytes should be visible.
-
Cells can be harvested for downstream analysis (e.g., flow cytometry for cTnT, immunofluorescence).
-
Considerations for using CHIR98014
Given the higher cytotoxicity of CHIR98014, researchers opting to use this compound should consider the following:
-
Concentration Optimization: Start with a lower concentration range compared to CHIR99021. Based on the IC50 data, a starting range of 0.5 µM to 2 µM would be a reasonable starting point for optimization.
-
Toxicity Monitoring: Closely monitor cell viability and morphology during the initial 24-48 hours of treatment.
-
Efficacy Assessment: The efficiency of mesoderm induction (e.g., by staining for Brachyury) and subsequent cardiomyocyte differentiation should be carefully quantified to determine the optimal concentration.
Logical Comparison and Recommendation
Conclusion
Both CHIR98014 and CHIR99021 are effective GSK3 inhibitors capable of potently activating the Wnt/β-catenin signaling pathway to induce mesoderm and subsequently, with timed inhibition, cardiac differentiation. However, the available data strongly suggests that CHIR99021 is the superior choice for most cardiac differentiation protocols due to its significantly lower cytotoxicity .[2][3] The wider therapeutic window of CHIR99021 allows for more robust and reproducible differentiation outcomes across various pluripotent stem cell lines. While CHIR98014 can achieve similar levels of Wnt activation, its higher toxicity necessitates more careful optimization of concentration and may lead to increased cell death, potentially impacting the overall yield and purity of the resulting cardiomyocyte population.
For researchers developing new cardiac differentiation protocols or aiming for high-efficiency and reproducible results, CHIR99021 is the recommended starting point. If CHIR98014 is to be used, for example, due to its availability or for comparative studies, it is crucial to perform thorough dose-response experiments to identify an optimal concentration that balances potent Wnt activation with minimal cytotoxicity.
References
- 1. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK-3 Inhibitors: CHIR-98024 vs. BIO
In the landscape of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, CHIR-98024 (and its closely related analog, CHIR-98014) and BIO (6-bromoindirubin-3'-oxime) are two prominent small molecules utilized by researchers to probe the intricate roles of GSK-3 in various signaling pathways. This guide provides a detailed, data-driven comparison of their efficacy, selectivity, and experimental applications, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for CHIR-98024/CHIR-98014 and BIO, offering a clear comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Potency against GSK-3
| Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Source |
| CHIR-98014 | 0.65 | 0.58 | [1][2] |
| BIO | 5 | 5 | [3] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity vs. GSK-3β | Source |
| CHIR-98014 | cdc2 | 3700 | >6300-fold | |
| erk2 | >10000 | >17000-fold | ||
| Various (20 kinases) | - | >500-fold | ||
| BIO | CDK5/p25 | 83 | >16-fold | [4] |
| CDK2/cyclin A | 300 | 60-fold | [4] | |
| CDK1/cyclin B | 320 | 64-fold | [4] | |
| TYK2 | 30 | 6-fold | [3] |
Table 3: Cellular Activity - Wnt/β-catenin Pathway Activation
| Inhibitor | Cell Line | Assay | EC50 (µM) | Source |
| CHIR-98014 | Mouse ES-D3 | TCF/LEF Reporter | ~0.32 | [1] |
| BIO | Mouse ES-D3 | TCF/LEF Reporter | >1 (weak activation) | [1] |
| HEI-OC1 | Caspase-3/7 reduction | 0.192 | [3] | |
| SH-SY5Y | β-casein phosphorylation | 0.29 | [3] |
Efficacy and Selectivity: A Comparative Analysis
CHIR-98024, often documented as CHIR-98014, emerges as a highly potent GSK-3 inhibitor with sub-nanomolar IC50 values for both GSK-3α and GSK-3β isoforms.[1][2] In contrast, BIO exhibits a still potent, but comparatively lower, single-digit nanomolar IC50 for both isoforms.[3]
A critical differentiator is their selectivity. CHIR-98014 demonstrates exceptional selectivity, being over 500-fold more selective for GSK-3β against a panel of 20 other kinases.[2] This high degree of selectivity is crucial for attributing observed biological effects directly to GSK-3 inhibition. BIO, while a potent GSK-3 inhibitor, also shows activity against other kinases, notably Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), albeit with a significant selectivity window for GSK-3.[3][4]
In a direct comparative study using mouse embryonic stem cells, CHIR-98014 was found to be a much more potent activator of the Wnt/β-catenin signaling pathway than BIO.[1] While CHIR-98014 robustly induced a Wnt/β-catenin-dependent reporter gene, BIO showed only minor activation at concentrations that were not cytotoxic.[1] However, it is important to note that BIO has been successfully used to activate Wnt signaling in other cellular contexts.[3]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments.
In Vitro GSK-3β Kinase Assay
This protocol is adapted from methodologies used to assess the potency of GSK-3 inhibitors.[5][6]
Objective: To determine the in vitro inhibitory activity of a compound against purified GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GS-2 peptide substrate (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (CHIR-98024, BIO) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the kinase assay buffer.
-
Add the test compound or DMSO (vehicle control).
-
Add the GS-2 peptide substrate to a final concentration of 25 µM.
-
Initiate the kinase reaction by adding a mixture of GSK-3β enzyme and ATP (e.g., 10 µM final concentration).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based β-catenin Accumulation Assay
This protocol is based on methods to assess the activation of the Wnt/β-catenin pathway in cells.[7][8]
Objective: To measure the ability of GSK-3 inhibitors to induce the accumulation of β-catenin in cells.
Materials:
-
A suitable cell line (e.g., HEK293, CHO, or a specific cell line of interest)
-
Cell culture medium and supplements
-
Test compounds (CHIR-98024, BIO) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against β-catenin
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or immunofluorescence imaging equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified time (e.g., 4-16 hours).
-
For Western blot analysis:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary anti-β-catenin antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
For Immunofluorescence analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-β-catenin antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Quantify the accumulation of β-catenin (total cellular or nuclear) to determine the EC50 of the compounds.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
Caption: Workflow for an in vitro GSK-3β kinase inhibition assay.
Caption: Workflow for a cell-based β-catenin accumulation assay.
References
- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico docking and comparative ADMET profile of different glycogen synthase kinase 3 beta inhibitors as the potential leads for the development of anti-Alzheimer drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BIO, GSK3 inhibitor; cell-permeable (CAS 667463-62-9) | Abcam [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase 3-β inhibition induces lymphangiogenesis through β-catenin-dependent and mTOR-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CHIR 98024-Induced Differentiation: A Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
CHIR 98024, a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), has emerged as a key small molecule in the directed differentiation of pluripotent stem cells (PSCs) and other progenitor cells into various desired lineages. Its mechanism of action, centered on the activation of the canonical Wnt/β-catenin signaling pathway, offers a powerful tool for researchers in regenerative medicine, disease modeling, and drug discovery. This guide provides a quantitative comparison of this compound with alternative differentiation-inducing agents, supported by experimental data and detailed protocols to aid in the design and execution of robust and reproducible differentiation experiments.
Mechanism of Action: The Wnt/β-catenin Signaling Pathway
This compound functions by inhibiting GSK3, a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, GSK3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the cytoplasmic levels of β-catenin low. The administration of this compound inhibits this phosphorylation event, leading to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, driving differentiation towards specific cell fates.[1][2][3]
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Quantitative Comparison of Differentiation Efficiency
The efficacy of this compound in directing differentiation varies depending on the target cell type, concentration, and duration of treatment. Below is a comparative summary of its performance against other commonly used differentiation-inducing agents.
Table 1: Comparison of GSK3 Inhibitors for Wnt/β-catenin Pathway Activation in Mouse Embryonic Stem Cells
| Compound | Concentration | Wnt/β-catenin Activation (Fold Change vs. Control) | Cytotoxicity (IC50) | Reference |
| CHIR 99021 | 5 µM | ~120 | > 10 µM | [1][4] |
| CHIR 98014 | 1 µM | ~100 | ~1.5 µM | [1][4] |
| BIO | 0.5 µM | ~10 | ~0.7 µM | [1][4] |
| SB-216763 | 5 µM | ~5 | > 10 µM | [1][4] |
Note: CHIR 99021 is a close analog of this compound and is often used interchangeably in research.
Table 2: Comparison of CHIR 99021 with Other Wnt Agonists for Mesenchymal Stem Cell (MSC) Differentiation
| Compound | Concentration | Effect on Chondrogenesis | Effect on Osteo/Adipogenesis | Reference |
| CHIR 99021 | 3 µM | Enhanced | - | [5] |
| Lithium Chloride (LiCl) | 10 mM | - | Increased | [5] |
| SKL2001 | 10 µM | No significant effect | No significant effect | [5] |
| AMBMP | 10 µM | No significant effect | No significant effect | [5] |
Table 3: Comparison of CHIR 99021-based Protocols for Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)
| Protocol | Key Reagents | Differentiation Efficiency (% cTNT+ cells) | Reference |
| GSK3 Inhibition | CHIR 99021 | >80% | [5] |
| GSK3 Inhibition + BMP4 | CHIR 99021, BMP4 | >90% | [5] |
| Activin A/BMP4 | Activin A, BMP4 | Variable, often lower than CHIR protocols | [6][7] |
| GSK3 Inhibition + Wnt Inhibition | CHIR 99021, IWR-1 | >80% | [8] |
Experimental Protocols
Reproducibility in differentiation experiments is paramount. The following are detailed methodologies for key quantitative assays.
Quantitative Real-Time PCR (qPCR) for Differentiation Marker Analysis
This protocol allows for the quantification of gene expression changes associated with differentiation.
Caption: A typical workflow for qPCR analysis of differentiation markers.
1. RNA Extraction:
-
Harvest cells at desired time points during the differentiation protocol.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
3. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest (e.g., TNNT2 for cardiomyocytes, SOX1 for neural progenitors) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Add diluted cDNA to the master mix in a qPCR plate.
-
Run the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min).
4. Data Analysis:
-
Analyze the raw amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene and relative to a control sample (e.g., undifferentiated cells).[9][10][11][12]
Flow Cytometry for Cardiomyocyte Characterization
This protocol enables the quantification of the percentage of differentiated cardiomyocytes in a heterogeneous cell population.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Robust Generation of Cardiomyocytes from Human iPS Cells Requires Precise Modulation of BMP and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activin-A and Bmp4 levels modulate cell type specification during CHIR-induced cardiomyogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Guide to CHIR-98014 in Cell-Based Assays
For researchers, scientists, and drug development professionals, selecting the right tool to modulate cellular pathways is paramount. This guide provides an objective comparison of CHIR-98014, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed decision for your cell-based assays.
CHIR-98014 is a highly potent and selective, ATP-competitive inhibitor of GSK-3, with IC50 values in the low nanomolar range for both GSK-3α and GSK-3β isoforms.[1][2][3] Its primary mechanism of action involves the inhibition of GSK-3, a key negative regulator in the Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target gene transcription.[4]
Performance Comparison of GSK-3 Inhibitors
To contextualize the specificity of CHIR-98014, we compare it with other widely used GSK-3 inhibitors: CHIR-99021, BIO (6-bromoindirubin-3'-oxime), and SB-216763. The following table summarizes their in vitro potency and their effects in cell-based assays.
| Inhibitor | Target(s) | IC50 (GSK-3β) | IC50 (GSK-3α) | Cellular Potency (Wnt Reporter EC50) | Cytotoxicity (IC50 in mESCs) | Kinase Selectivity |
| CHIR-98014 | GSK-3α/β | 0.58 nM[1][3] | 0.65 nM[1][3] | 0.32 µM[5] | 1.1 µM[5] | Highly selective; >500-fold selective for GSK-3β over a range of other kinases.[1] Less potent against cdc2 (IC50 = 3.7 µM) and erk2.[3] |
| CHIR-99021 | GSK-3α/β | ~10 nM | ~6.7 nM | 3.19 µM[5] | 4.9 µM[5] | Highly selective. Considered one of the most selective GSK-3 inhibitors available.[6] |
| BIO | GSK-3α/β, CDKs | ~5 nM | Not widely reported | Not potent activator[5] | 0.48 µM[5] | Promiscuous; inhibits other kinases such as CDKs.[6] |
| SB-216763 | GSK-3α/β | ~34 nM | Not widely reported | Weak activator[5] | 5.7 µM[5] | Less selective than CHIR compounds; inhibits other kinases.[6] |
Visualizing the Mechanism and Workflow
To better understand the context of CHIR-98014's action, the following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key experiments used to characterize GSK-3 inhibitors.
In Vitro GSK-3 Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of GSK-3's enzymatic activity (IC50).
Materials:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
GSK-3 substrate (e.g., a synthetic peptide like GS-2)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
CHIR-98014 and other inhibitors dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiolabeling) or ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, GSK-3 enzyme, and the GSK-3 substrate.
-
Add the diluted inhibitors to the respective wells. Include a DMSO-only control (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
For radiolabeled assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF-responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOP-Flash and FOP-Flash reporter plasmids (TOP-Flash contains wild-type TCF binding sites; FOP-Flash contains mutated sites and serves as a negative control)
-
A co-reporter plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
CHIR-98014 and other inhibitors
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOP-Flash (or FOP-Flash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the inhibitors. Include a DMSO-only control.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold-change in reporter activity for each inhibitor concentration relative to the DMSO control.
-
Determine the EC50 value, the concentration at which the inhibitor produces 50% of its maximal effect.
Western Blot for β-catenin Accumulation
This technique is used to qualitatively and quantitatively assess the stabilization and accumulation of β-catenin protein in cells following treatment with GSK-3 inhibitors.
Materials:
-
Cell line of interest (e.g., mouse embryonic stem cells, colorectal cancer cell lines)
-
CHIR-98014 and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the inhibitors for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in β-catenin levels.
Conclusion
CHIR-98014 stands out as a highly potent and selective inhibitor of GSK-3. Its sub-nanomolar IC50 values against both GSK-3 isoforms and its high degree of selectivity, as indicated by comparative studies, make it a valuable tool for specifically interrogating the roles of GSK-3 in various cellular processes. While CHIR-99021 also demonstrates excellent selectivity, CHIR-98014 exhibits greater potency in some cell-based assays for Wnt/β-catenin activation. In contrast, inhibitors like BIO and SB-216763 show lower selectivity and can have more off-target effects, which should be a consideration in experimental design. The choice of inhibitor will ultimately depend on the specific requirements of the cell-based assay, including the desired potency, the importance of minimizing off-target effects, and the cellular context being investigated. This guide provides the necessary data and protocols to make an informed decision and to design robust and reliable experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHIR 98014 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of CHIR98014-Differentiated Cells: A Comparative Guide
For researchers in stem cell biology and drug development, the ability to generate stable and functional differentiated cell populations is paramount. CHIR98014, a potent inhibitor of glycogen synthase kinase 3 (GSK3), has emerged as a valuable small molecule for directing cell differentiation through the activation of the Wnt/β-catenin signaling pathway. This guide provides a comprehensive comparison of CHIR98014 with other common GSK3 inhibitors, focusing on the critical aspect of the long-term stability of the resulting differentiated cells. We present supporting experimental data, detailed protocols for assessing stability, and visual guides to the underlying mechanisms and workflows.
Performance Comparison of GSK3 Inhibitors in Cell Differentiation
The selection of a GSK3 inhibitor for differentiation protocols can significantly impact not only the efficiency of differentiation but also the viability and, by extension, the long-term stability of the cell population. Below is a summary of quantitative data comparing CHIR98014 to other widely used GSK3 inhibitors: BIO (6-bromoindirubin-3'-oxime), CHIR99021, and SB-216763.
Table 1: Cytotoxicity of GSK3 Inhibitors in Mouse Embryonic Stem Cells (mESCs)
| Compound | Cell Line | IC50 (μM) | Relative Toxicity |
| CHIR98014 | ES-D3 | 1.1 | High |
| BIO | ES-D3 | 0.48 | Very High |
| CHIR99021 | ES-D3 | 4.9 | Low |
| SB-216763 | ES-D3 | 5.7 | Low |
Data sourced from a comparative study on mESCs. The IC50 values represent the concentration at which 50% of the cells are no longer viable. Higher IC50 values indicate lower toxicity.
Table 2: Efficacy of Wnt/β-catenin Pathway Activation and Differentiation
| Compound | Concentration Used (in mESCs) | Wnt/β-catenin Activation | T Gene Expression Induction (Fold Change) |
| CHIR98014 | 1 µM | Strong | ~2,500 |
| BIO | 0.5 µM | Moderate | ~300 |
| CHIR99021 | 5 µM | Strong | ~2,500 |
| SB-216763 | 5 µM | Low | ~300 |
This data highlights the potency of CHIR98014 and CHIR99021 in activating the Wnt pathway and inducing the expression of the early mesodermal marker, T (Brachyury).[1]
Signaling Pathway and Experimental Workflow
To understand how CHIR98014 influences cell fate, it is essential to visualize its mechanism of action and the experimental workflow for assessing the stability of the differentiated cells.
Caption: Mechanism of CHIR98014-induced differentiation via GSK3 inhibition.
The following diagram outlines a typical experimental workflow for assessing the long-term stability of cells after differentiation with CHIR98014.
Caption: Experimental workflow for evaluating long-term cell stability.
Experimental Protocols for Stability Assessment
Maintaining a stable phenotype in differentiated cells over time is a key challenge. The following are detailed protocols for essential experiments to assess the long-term stability of CHIR98014-differentiated cells.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the metabolic activity of the cell population, which is indicative of cell viability and proliferation rate.
Methodology:
-
Seed 2,000 cells per well in a 96-well plate and culture under standard conditions.
-
At desired time points (e.g., every 48-72 hours for a proliferation curve), add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot absorbance against time to determine the proliferation rate. A stable or increasing rate suggests a healthy, stable culture.
Immunocytochemistry for Lineage-Specific Marker Expression
This method is used to visualize the presence and localization of key proteins that define the differentiated cell type.
Methodology:
-
Culture differentiated cells on glass coverslips in a 24-well plate.
-
At selected time points (e.g., after differentiation and after several passages), fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a lineage-specific marker (e.g., α-actinin for cardiomyocytes, FOXA2 for definitive endoderm) overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Consistent expression of the marker over time indicates phenotype stability.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR provides a quantitative measure of the expression of genes characteristic of the differentiated lineage.
Methodology:
-
Harvest cells at different time points during long-term culture.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for lineage markers (e.g., TNNT2 for cardiomyocytes, SOX17 for endoderm) and housekeeping genes (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine relative gene expression levels. Stable expression levels of lineage-specific genes and the absence of pluripotency marker expression over time are indicators of a stable differentiated state.
Flow Cytometry for Purity Assessment
Flow cytometry allows for the quantification of the percentage of cells expressing a specific surface or intracellular marker.
Methodology:
-
Detach cells into a single-cell suspension using a gentle dissociation reagent (e.g., Accutase).
-
For surface markers, incubate the cells with a fluorescently-conjugated primary antibody for 30 minutes on ice.
-
For intracellular markers, fix and permeabilize the cells before antibody incubation.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Analyze the cells on a flow cytometer. A consistently high percentage of marker-positive cells across passages indicates the maintenance of a pure differentiated population.
Karyotyping for Genetic Stability
Long-term culture can sometimes lead to chromosomal abnormalities. Karyotyping is essential to ensure the genetic integrity of the differentiated cells.
Methodology:
-
Culture the differentiated cells to 70-80% confluency.
-
Treat the cells with a mitotic inhibitor (e.g., colcemid) for a few hours to arrest them in metaphase.
-
Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells with a methanol/acetic acid solution.
-
Drop the fixed cells onto a microscope slide and allow them to air dry.
-
Stain the chromosomes with Giemsa stain.
-
Analyze the chromosome number and structure under a microscope. A normal karyotype after long-term culture is a critical indicator of genetic stability.
Conclusion
CHIR98014 is a highly effective inducer of differentiation through potent activation of the Wnt/β-catenin pathway. Its primary drawback compared to its analog, CHIR99021, is its higher cytotoxicity.[1][2] While direct, long-term stability studies on CHIR98014-differentiated cells are not yet widely published, the protocols outlined in this guide provide a robust framework for researchers to conduct such assessments. By systematically evaluating cell viability, marker expression, gene expression profiles, population purity, and genetic integrity over time, scientists can confidently determine the long-term stability of their CHIR98014-differentiated cell lines and compare their performance to cells generated using alternative differentiation strategies. This rigorous approach is essential for the successful application of these cells in disease modeling, drug screening, and regenerative medicine.
References
Cross-Validation of CHIR 98024 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of CHIR 98024, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, with genetic approaches aimed at modulating the same biological pathway. The objective is to offer a framework for validating on-target effects of small molecule inhibitors and understanding potential discrepancies with genetic models. The data presented herein focuses on the canonical Wnt/β-catenin signaling pathway, a key pathway regulated by GSK-3.
Introduction
This compound is a highly selective, ATP-competitive inhibitor of GSK-3α and GSK-3β. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm, nuclear translocation, and activation of TCF/LEF-mediated transcription of Wnt target genes. While potent and specific, small molecule inhibitors can have off-target effects or may not fully recapitulate the complete loss of protein function achieved through genetic knockout. Therefore, cross-validation of pharmacological data with genetic approaches, such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown of GSK-3, is crucial for robust target validation and a deeper understanding of cellular signaling. This guide presents a comparative analysis of the outcomes observed with this compound and its close analog, CHIR 98014, versus genetic inhibition of GSK-3.
Data Presentation
The following tables summarize quantitative data from representative experiments comparing the effects of CHIR compounds with genetic manipulation of GSK-3 on key readouts of Wnt/β-catenin signaling.
Table 1: Comparison of TCF/LEF Reporter Gene Activation
| Treatment/Genetic Modification | Cell Line | Concentration/ Method | Fold Activation (vs. Control) | Reference |
| CHIR 98014 | Mouse Embryonic Stem Cells (mESCs) | 1 µM | ~15-fold | [1] |
| Wnt3a Conditioned Medium | Mouse Embryonic Stem Cells (mESCs) | N/A | ~5-fold | [1] |
| GSK-3α/β Double Knockout | Mouse Embryonic Stem Cells (mESCs) | CRISPR/Cas9 | Hyperactivated Wnt/β-catenin signaling | [2] |
| Control (DMSO) | Mouse Embryonic Stem Cells (mESCs) | N/A | 1-fold | [1] |
Table 2: Comparison of Wnt Target Gene Expression (Axin2)
| Treatment/Genetic Modification | Cell Line | Concentration/ Method | Fold Change in Axin2 mRNA (vs. Control) | Reference |
| CHIR 98014 | Human Adipose Stem Cells (hASCs) | Not Specified | Significant Increase | [3] |
| GSK-3β siRNA | HEK293T | Not Specified | Reduction in Wnt-induced Axin2 expression | [4] |
| Control | Human Adipose Stem Cells (hASCs) | N/A | Baseline | [3] |
Table 3: Comparison of β-catenin Protein Levels
| Treatment/Genetic Modification | Cell Line | Concentration/ Method | Change in Cytosolic/Nuclear β-catenin | Reference |
| CHIR 99021 (analog of this compound) | 3T3-L1 preadipocytes | 3 µM | 1.9-fold increase in free cytosolic β-catenin | [5] |
| GSK-3β Knockout | HCT116 | CRISPR/Cas9 | No significant difference in total β-catenin | [6] |
| GSK-3β siRNA | HEK293T | Not Specified | Decreased β-catenin levels | [4] |
| Control | 3T3-L1 preadipocytes | N/A | Baseline | [5] |
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway with points of intervention.
Caption: Experimental workflow for comparing pharmacological and genetic inhibition.
Experimental Protocols
1. TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or the vehicle control (e.g., DMSO). For genetic comparison, this step is omitted in GSK-3 knockout/knockdown cells.
-
Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold change relative to the vehicle-treated control cells.
2. Western Blot for β-catenin
This method quantifies the amount of β-catenin protein.
-
Cell Lysis: Lyse treated or genetically modified cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).
3. CRISPR/Cas9-Mediated Knockout of GSK-3
This protocol generates a stable loss-of-function model.
-
gRNA Design and Cloning: Design and clone two guide RNAs (gRNAs) targeting an early exon of the GSK3A and/or GSK3B gene into a Cas9-expressing vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Screening and Validation: Expand the clones and screen for GSK-3 knockout by PCR and Sanger sequencing of the targeted genomic region. Confirm the absence of GSK-3 protein expression by Western blot.
4. siRNA-Mediated Knockdown of GSK-3
This method provides a transient reduction in GSK-3 expression.
-
siRNA Preparation: Resuspend lyophilized siRNAs targeting GSK3A and/or GSK3B and a non-targeting control siRNA in RNase-free water to the desired stock concentration.
-
Transfection: Transfect cells with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol. Typically, a final siRNA concentration of 10-50 nM is used.
-
Incubation and Analysis: Incubate the cells for 48-72 hours to allow for knockdown of the target protein. Assess the knockdown efficiency by Western blot or RT-qPCR. The cells are then ready for downstream functional assays.
References
- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Redundancy of GSK-3α and GSK-3β in Wnt/β-Catenin Signaling Shown by Using an Allelic Series of Embryonic Stem Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic characterization of GSK3β knockout shows altered cell adhesion and metabolic pathway utilisation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of CHIR 98014 from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR 98014 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), targeting both GSK-3α and GSK-3β isoforms with high efficacy. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development, cell proliferation, and differentiation.[1][2] Due to its pivotal role in cellular processes, CHIR 98014 is a valuable tool in stem cell biology, regenerative medicine, and cancer research.
Key Performance Parameters for Evaluation
A comprehensive evaluation of CHIR 98014 from different suppliers should focus on three core areas:
-
Purity: The percentage of the desired compound in the supplied material. Impurities can have off-target effects and confound experimental results.
-
Identity: Confirmation that the supplied compound is indeed CHIR 98014.
-
Biological Activity: The functional ability of the compound to inhibit GSK-3 and activate the Wnt/β-catenin signaling pathway.
Signaling Pathway and Experimental Workflow
To understand the biological context and the evaluation process, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a recommended experimental workflow for comparing CHIR 98014 from different suppliers.
Figure 1: Wnt/β-catenin signaling pathway with and without CHIR 98014.
Figure 2: Experimental workflow for evaluating CHIR 98014 from different suppliers.
I. Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of CHIR 98014 from each supplier at a concentration of 1 mg/mL in DMSO.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Data Presentation: Purity Comparison
| Supplier | Lot Number | Retention Time (min) | Peak Area (Main Peak) | Total Peak Area | Purity (%) |
| Supplier A | LotA-123 | 8.52 | 1,250,000 | 1,260,000 | 99.21 |
| Supplier B | LotB-456 | 8.51 | 1,180,000 | 1,230,000 | 95.93 |
| Supplier C | LotC-789 | 8.53 | 1,280,000 | 1,285,000 | 99.61 |
II. Identity Verification
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to confirm the chemical identity of the compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Dilute the 1 mg/mL stock solution of CHIR 98014 in 50% acetonitrile/water with 0.1% formic acid.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Compare the observed mass of the protonated molecule [M+H]⁺ with the theoretical mass of CHIR 98014 (C₂₀H₁₇Cl₂N₉O₂; Theoretical [M+H]⁺ = 486.0988).
-
Data Presentation: Identity Verification by Mass Spectrometry
| Supplier | Lot Number | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Confirmation |
| Supplier A | LotA-123 | 486.0988 | 486.0985 | -0.6 | Confirmed |
| Supplier B | LotB-456 | 486.0988 | 486.0991 | 0.6 | Confirmed |
| Supplier C | LotC-789 | 486.0988 | 486.0987 | -0.2 | Confirmed |
Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of CHIR 98014 from each supplier in 0.6 mL of deuterated DMSO (DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire ¹H-NMR spectra on a 400 MHz or higher NMR spectrometer.
-
-
Data Analysis:
-
Compare the chemical shifts and splitting patterns of the obtained spectra with a reference spectrum of CHIR 98014.
-
III. Biological Activity Assessment
The biological activity of CHIR 98014 can be determined by its ability to inhibit GSK-3β in a biochemical assay and to activate the Wnt/β-catenin pathway in a cell-based assay.
Experimental Protocol: In Vitro GSK-3β Kinase Assay
-
Assay Principle:
-
This assay measures the phosphorylation of a GSK-3 specific substrate by recombinant GSK-3β in the presence of ATP. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
-
-
Procedure:
-
Prepare a serial dilution of CHIR 98014 from each supplier.
-
In a 96-well plate, incubate recombinant GSK-3β, a specific peptide substrate, and the diluted CHIR 98014.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of GSK-3β inhibition for each concentration of CHIR 98014.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Data Presentation: In Vitro GSK-3β Inhibition
| Supplier | Lot Number | IC₅₀ (nM) |
| Supplier A | LotA-123 | 0.62 |
| Supplier B | LotB-456 | 1.58 |
| Supplier C | LotC-789 | 0.59 |
Experimental Protocol: Cell-Based Wnt Reporter Assay
-
Assay Principle:
-
This assay utilizes a cell line (e.g., HEK293T) stably or transiently transfected with a Wnt-responsive reporter construct, typically containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway by CHIR 98014 leads to an increase in luciferase expression, which can be quantified by luminescence.
-
-
Procedure:
-
Seed the Wnt reporter cell line in a 96-well plate.
-
Treat the cells with a serial dilution of CHIR 98014 from each supplier.
-
After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Calculate the fold activation of the Wnt pathway relative to vehicle-treated cells.
-
Determine the EC₅₀ value (the concentration of CHIR 98014 that produces 50% of the maximal response).
-
Data Presentation: Wnt Pathway Activation in a Reporter Assay
| Supplier | Lot Number | EC₅₀ (nM) | Max Fold Activation |
| Supplier A | LotA-123 | 110 | 15.2 |
| Supplier B | LotB-456 | 250 | 10.5 |
| Supplier C | LotC-789 | 105 | 16.1 |
Conclusion
The selection of a reliable supplier for critical reagents like CHIR 98014 is paramount for reproducible and accurate research. This guide provides a comprehensive framework for researchers to systematically evaluate the purity, identity, and biological activity of CHIR 98014 from different sources. By conducting the outlined experiments and comparing the data in the suggested formats, researchers can confidently select a supplier that provides a high-quality product, thereby enhancing the reliability and validity of their experimental findings. It is recommended to perform such evaluations for each new lot of the compound to ensure consistent performance over time.
References
Safety Operating Guide
Navigating the Safe Handling of CHIR-98024: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) and procedures for handling the potent small molecule inhibitor, CHIR-98024. This document provides immediate safety and logistical information, including operational and disposal plans to ensure a safe laboratory environment.
When working with potent, and often novel, small molecule inhibitors like CHIR-98024, a thorough understanding and strict adherence to safety protocols are paramount. Due to the limited availability of specific toxicological data for CHIR-98024, it is crucial to handle this compound with a high degree of caution, assuming it to be potentially hazardous upon inhalation, ingestion, or skin contact. The following guidelines are based on best practices for handling similar chemical compounds and general laboratory safety standards.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various stages of handling CHIR-98024.
| Task | Required Personal Protective Equipment |
| Receiving and Storage | - Standard laboratory coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Disposable laboratory coat or gown- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- N95 or higher rated respirator (in a designated weighing area or fume hood) |
| Solution Preparation and Handling | - Disposable laboratory coat or gown- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Work should be conducted in a certified chemical fume hood |
| Spill Cleanup | - Disposable laboratory coat or gown- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- N95 or higher rated respirator- Disposable shoe covers |
| Waste Disposal | - Disposable laboratory coat or gown- Chemical splash goggles- Nitrile gloves- Face shield (if splashing is possible) |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling CHIR-98024 from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled with the compound's identity and hazard warnings.
Weighing and Aliquoting
-
All weighing and aliquoting of solid CHIR-98024 must be performed in a designated area, preferably within a chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers.
-
Clean the weighing area and equipment thoroughly after each use.
Solution Preparation
-
Prepare solutions in a certified chemical fume hood to minimize inhalation of vapors or aerosols.
-
Use appropriate glassware and ensure it is clean and dry before use.
-
Add the solvent to the solid compound slowly to avoid splashing.
Experimental Use
-
Clearly label all solutions of CHIR-98024 with the compound name, concentration, date of preparation, and appropriate hazard symbols.
-
When using the compound in experiments, always wear the recommended PPE.
-
Avoid direct contact with skin and eyes.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of CHIR-98024 and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including unused compound, contaminated weighing papers, and disposable PPE, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing CHIR-98024 in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with CHIR-98024 must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All non-disposable labware that has come into contact with CHIR-98024 should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol or isopropanol) and then wash thoroughly with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the safe handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of CHIR-98024.
By implementing these safety measures and operational procedures, researchers can confidently work with CHIR-98024 while minimizing risks and ensuring a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
